1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile
Descripción
Propiedades
IUPAC Name |
1-(2-chloropyridin-4-yl)piperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c12-11-7-10(1-4-14-11)15-5-2-9(8-13)3-6-15/h1,4,7,9H,2-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPCYRAOUHSXQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to the Structure Elucidation of 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and structural analysis. We will explore a logical and scientifically sound workflow, from a proposed synthetic route to in-depth analysis using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Its substitution with aromatic and functional groups allows for the fine-tuning of physicochemical and pharmacological properties. The title compound, 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile, incorporates a 2-chloropyridine moiety, a common building block in pharmaceutical research, and a nitrile group, which can act as a hydrogen bond acceptor or be further elaborated chemically. Accurate and unambiguous structure determination is a critical first step in the development of any new chemical entity. This guide provides a detailed roadmap for achieving this for the target molecule.
Proposed Synthesis
A plausible and efficient synthesis of 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile involves a nucleophilic aromatic substitution (SNAr) reaction. This approach is predicated on the activation of the pyridine ring towards nucleophilic attack by the electron-withdrawing effect of the chloro substituent and the ring nitrogen.
A similar synthetic strategy has been successfully employed for the synthesis of 1-(Pyridin-4-yl)-piperidine-4-carboxylic acid, where 4-chloropyridine hydrochloride is reacted with a piperidine derivative in the presence of a base[1].
Experimental Protocol: Synthesis
-
Reactant Preparation: To a solution of 4-cyanopiperidine (1.1 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added a non-nucleophilic base, for example, potassium carbonate (K2CO3, 2.5 eq).
-
Reaction Initiation: 2,4-Dichloropyridine (1.0 eq) is added to the stirred suspension. The reaction mixture is then heated to a temperature between 80-120 °C. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and a suitable organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile.
Caption: Proposed synthetic workflow for 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile.
Spectroscopic Structure Elucidation
The following sections detail the expected spectroscopic data for the synthesized compound. This predictive analysis is based on established principles of spectroscopy and data from structurally related molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule.
The proton NMR spectrum is expected to show distinct signals for the protons of the 2-chloropyridine ring and the piperidine ring.
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| H-6' (Pyridine) | 8.0 - 8.2 | d | ~5 | Deshielded by the adjacent nitrogen and the chloro substituent. Data for 2-chloropyridine shows the H-6 proton at a high chemical shift[2]. |
| H-5' (Pyridine) | 6.7 - 6.9 | dd | ~5, ~2 | Shielded relative to H-6' and coupled to both H-6' and H-3'. |
| H-3' (Pyridine) | 6.6 - 6.8 | d | ~2 | Shielded by the adjacent nitrogen of the piperidine ring and coupled to H-5'. |
| H-2, H-6 (Piperidine, axial & equatorial) | 3.8 - 4.0 | m | - | Protons adjacent to the nitrogen attached to the electron-withdrawing pyridine ring will be deshielded. |
| H-3, H-5 (Piperidine, axial & equatorial) | 1.8 - 2.0 | m | - | Typical chemical shift for methylene protons in a piperidine ring. |
| H-4 (Piperidine) | 2.8 - 3.0 | m | - | The methine proton at the 4-position is adjacent to the electron-withdrawing nitrile group, leading to a downfield shift. |
Note: The multiplicity of the piperidine protons is described as multiplet (m) due to the complex coupling patterns arising from the chair conformation and axial/equatorial relationships, as well as potential second-order effects.
The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment.
| Carbon(s) | Expected Chemical Shift (δ, ppm) | Rationale |
| C-2' (Pyridine) | 150 - 152 | Carbon bearing the chloro substituent. Similar shifts are observed for 2-chloropyridine[3]. |
| C-4' (Pyridine) | 155 - 158 | Carbon attached to the piperidine nitrogen, expected to be significantly deshielded. |
| C-6' (Pyridine) | 148 - 150 | Carbon adjacent to the pyridine nitrogen. |
| C-3', C-5' (Pyridine) | 107 - 110 | Shielded carbons of the pyridine ring. |
| C-2, C-6 (Piperidine) | 45 - 50 | Carbons adjacent to the nitrogen atom. |
| C-3, C-5 (Piperidine) | 28 - 32 | Methylene carbons of the piperidine ring. |
| C-4 (Piperidine) | 25 - 30 | Methine carbon bearing the nitrile group. |
| -C≡N (Nitrile) | 120 - 125 | Characteristic chemical shift for a nitrile carbon[4]. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Functional Group | Expected Absorption (cm⁻¹) | Intensity | Rationale |
| C≡N (Nitrile) | 2220 - 2260 | Strong, Sharp | The carbon-nitrogen triple bond has a characteristic and intense absorption in this region[5][6]. |
| C-H (Aromatic) | 3000 - 3100 | Medium | Stretching vibrations of the C-H bonds on the pyridine ring. |
| C-H (Aliphatic) | 2850 - 2960 | Medium to Strong | Stretching vibrations of the C-H bonds of the piperidine ring. |
| C=N, C=C (Aromatic) | 1400 - 1600 | Medium to Strong | Ring stretching vibrations of the pyridine ring. |
| C-Cl | 600 - 800 | Medium to Strong | Carbon-chlorine stretching vibration. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A small amount of the purified solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Data Analysis: The obtained spectrum is analyzed for the presence of the characteristic absorption bands of the functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Expected Fragmentation Pattern (Electron Ionization - EI or Electrospray Ionization - ESI)
-
Molecular Ion (M⁺) or Protonated Molecule ([M+H]⁺): The molecular weight of 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile (C₁₁H₁₁ClN₄) is approximately 234.69 g/mol . The mass spectrum should show a prominent peak corresponding to this mass. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak, with the M+2 peak having an intensity of about one-third of the M peak.
-
Major Fragmentation Pathways:
-
α-Cleavage: A common fragmentation pathway for piperidine derivatives is the cleavage of the C-C bond adjacent to the nitrogen atom[7]. This can lead to the loss of the cyanopiperidine ring or fragments thereof.
-
Loss of HCN: The nitrile group can be lost as hydrogen cyanide (HCN), resulting in a fragment with a mass of M-27.
-
Cleavage of the Pyridine-Piperidine Bond: Scission of the bond between the pyridine ring and the piperidine nitrogen.
-
Fragmentation of the Piperidine Ring: The piperidine ring itself can undergo cleavage to produce various smaller fragments[8][9].
-
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A Technical Guide to the Synthesis of 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile
Executive Summary
1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile is a crucial heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its synthesis, focusing on the prevalent and efficient Nucleophilic Aromatic Substitution (S_NAr) pathway. We delve into the mechanistic underpinnings, regioselectivity, detailed experimental protocols, and process optimization considerations. This document is intended for researchers, chemists, and drug development professionals seeking a robust and well-validated methodology for the preparation of this key intermediate.
Introduction
The molecular architecture of 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile, featuring a substituted pyridine ring linked to a functionalized piperidine moiety, makes it a valuable scaffold in drug discovery. The pyridine ring is a common motif in pharmaceuticals, and the piperidine-4-carbonitrile portion offers a versatile handle for further chemical modification. The synthesis of this compound typically relies on the coupling of a suitably activated pyridine derivative with piperidine-4-carbonitrile. The most direct and widely employed strategy is the Nucleophilic Aromatic Substitution (S_NAr) reaction, which leverages the inherent electrophilicity of the pyridine ring.
Retrosynthetic Analysis & Strategy
A retrosynthetic analysis of the target molecule reveals the key C-N bond disconnection between the piperidine nitrogen and the C4 position of the pyridine ring. This approach identifies 2,4-dichloropyridine and piperidine-4-carbonitrile as the logical and commercially available starting materials.
Caption: Retrosynthetic analysis of the target molecule.
The forward synthesis, therefore, involves the reaction of these two precursors, where the secondary amine of the piperidine acts as the nucleophile, displacing one of the chloride leaving groups on the pyridine ring.
Core Synthesis Pathway: Nucleophilic Aromatic Substitution (S_NAr)
The S_NAr reaction is a cornerstone of heterocyclic chemistry. In this context, the electron-deficient nature of the pyridine ring, enhanced by the two electron-withdrawing chloro substituents, makes it susceptible to attack by nucleophiles.
Mechanistic Principles & Regioselectivity
The mechanism proceeds via a two-step addition-elimination sequence.[1] The nucleophile (piperidine-4-carbonitrile) attacks the electron-deficient C4 position of the 2,4-dichloropyridine ring. This is the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2] Aromaticity is then restored by the expulsion of the chloride leaving group.
A critical aspect of this synthesis is the regioselectivity of the nucleophilic attack. Pyridine rings are preferentially attacked at the C2 and C4 (ortho and para) positions.[3][4] This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant resonance stabilization.[2][3][4] Attack at the C3 position does not allow for this stabilization.[3][4]
In the case of 2,4-dichloropyridine, the C4 position is generally more susceptible to nucleophilic attack than the C2 position in classical S_NAr reactions.[5] This preference is attributed to the greater stabilization of the para-quinoid like intermediate formed during C4 attack compared to the ortho-quinoid intermediate from C2 attack.[5][6] While mixtures of isomers are possible, reaction conditions can be optimized to strongly favor the desired C4 substitution product.[6][7]
Caption: Schematic of the S_NAr forward synthesis.
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis of 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile.
Table 1: Reagents and Materials
| Reagent/Material | Molecular Weight | Moles | Equivalents | Amount Used |
| 2,4-Dichloropyridine | 147.99 g/mol | 0.10 mol | 1.0 | 14.80 g |
| Piperidine-4-carbonitrile | 110.16 g/mol | 0.11 mol | 1.1 | 12.12 g |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 g/mol | 0.15 mol | 1.5 | 26.1 mL |
| N,N-Dimethylformamide (DMF) | - | - | - | 200 mL |
| Ethyl Acetate | - | - | - | As needed |
| Brine (Saturated NaCl) | - | - | - | As needed |
| Anhydrous Sodium Sulfate | - | - | - | As needed |
Experimental Procedure:
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,4-dichloropyridine (14.80 g, 0.10 mol) and N,N-Dimethylformamide (DMF, 200 mL).
-
Reagent Addition: Stir the solution at room temperature and add piperidine-4-carbonitrile (12.12 g, 0.11 mol) followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA, 26.1 mL, 0.15 mol). DIPEA acts as a non-nucleophilic base to quench the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water (500 mL) and stir for 30 minutes. The product may precipitate as a solid.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol/water or isopropanol) to yield the pure 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile.
Process Optimization and Considerations
-
Base: While DIPEA is effective, other bases such as potassium carbonate (K₂CO₃) or triethylamine (TEA) can also be used. The choice of base can influence reaction rate and side-product formation.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are preferred as they can solvate the reagents and stabilize the charged Meisenheimer intermediate.[2] In some cases, alcohols like n-butanol have been used successfully.[7]
-
Temperature: The reaction is typically heated to accelerate the rate. However, excessively high temperatures can lead to the formation of undesired byproducts, including potential substitution at the C2 position. A temperature range of 80-120 °C is common.
-
Nucleophile Equivalents: Using a slight excess (1.1-1.2 equivalents) of the piperidine nucleophile can help drive the reaction to completion.
Characterization and Quality Control
The identity and purity of the synthesized 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Safety Considerations
-
2,4-Dichloropyridine: Is a toxic and corrosive substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Piperidine-4-carbonitrile: Is harmful if swallowed or in contact with skin. Avoid inhalation of dust.
-
DIPEA and DMF: Are irritants. Handle with care in a fume hood.
-
Cyanide-containing compounds: The nitrile group (-CN) is a precursor to cyanide. While stable in this molecule, appropriate caution should be exercised, and waste should be disposed of according to institutional safety protocols.
Conclusion
The synthesis of 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile via a Nucleophilic Aromatic Substitution reaction is a reliable and scalable method. A thorough understanding of the S_NAr mechanism, particularly the factors governing regioselectivity, is paramount for achieving high yields of the desired C4-substituted isomer. The detailed protocol and optimization considerations provided in this guide offer a solid foundation for researchers to successfully prepare this important chemical intermediate for applications in pharmaceutical research and development.
References
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Vertex AI Search.
- We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+. Pearson+.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.
- Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. (2023). YouTube.
- FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing... ResearchGate.
- Nucleophilic aromatic substitution. Wikipedia.
- Aromatic heterocycles 1: structures and reactions. Clayden, J., Greeves, N., & Warren, S. Organic Chemistry.
- 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID synthesis. ChemicalBook.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). Organic Letters.
- Technical Support Center: Regioselective Reactions of 2,4-Dichloropyrimidines. BenchChem.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Catalysis.
- 1-BENZYL-4-(2-CHLOROPYRIDIN-3-YL)PIPERIDINE-4-CARBONITRILE. CymitQuimica.
- A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. BenchChem.
- A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. (2022). Chemical Science.
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literature review on substituted piperidine-4-carbonitriles
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The Emergence of a Key Pharmaceutical Building Block: A Technical Guide to 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile
An In-depth Exploration of the Synthesis, Development, and Significance of a Crucial Intermediate in Modern Drug Discovery
Introduction: A Molecule Behind a Blockbuster
In the landscape of modern medicine, the development of novel therapeutics often hinges on the efficient and elegant synthesis of complex molecular architectures. 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile, a seemingly unassuming heterocyclic compound, rose to prominence as a critical intermediate in the synthesis of Apixaban, a blockbuster direct factor Xa inhibitor used for the prevention of stroke and systemic embolism.[1][2] This guide provides a comprehensive technical overview of the discovery, synthesis, and chemical principles underpinning this important pharmaceutical building block, tailored for researchers, scientists, and professionals in drug development.
The Genesis: A Strategic Synthesis for a New Generation of Anticoagulants
The history of 1-(2-chloropyridin-4-yl)piperidine-4-carbonitrile is intrinsically linked to the ambitious drug discovery program at Bristol-Myers Squibb that led to the development of Apixaban. The initial disclosure of the synthesis of related structures, specifically the carboxamide analog, can be traced back to patents filed in the mid-2000s. These documents laid the groundwork for the convergent synthetic strategies that would prove crucial for the large-scale production of Apixaban.[3][4]
The core synthetic challenge in the assembly of Apixaban involves the coupling of a substituted pyrazole lactam with a functionalized piperidine moiety. The strategic decision to employ 1-(2-chloropyridin-4-yl)piperidine-4-carbonitrile as a key intermediate was driven by the need for a robust and scalable nucleophilic aromatic substitution (SNAr) reaction.
The Synthetic Blueprint: A Step-by-Step Protocol
The most direct and widely adopted synthesis of 1-(2-chloropyridin-4-yl)piperidine-4-carbonitrile involves the nucleophilic aromatic substitution of 2,4-dichloropyridine with piperidine-4-carbonitrile.
Experimental Protocol: Nucleophilic Aromatic Substitution
Reaction Scheme:
A generalized reaction scheme for the synthesis.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of piperidine-4-carbonitrile in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), a base is added. Common bases for this reaction include potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA).
-
Addition of Electrophile: 2,4-Dichloropyridine is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to an elevated temperature, typically in the range of 80-120 °C, and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is then extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization to afford 1-(2-chloropyridin-4-yl)piperidine-4-carbonitrile as a solid.
Causality in Experimental Design: A Deeper Dive into the Chemistry
The choice of reagents and reaction conditions is dictated by the underlying principles of nucleophilic aromatic substitution on an electron-deficient pyridine ring.
-
The Role of the Solvent: Polar aprotic solvents like DMF and DMSO are ideal for SNAr reactions as they can solvate the cation of the base while leaving the anion (the nucleophile) relatively free and highly reactive.
-
The Base as a Proton Scavenger: The secondary amine of piperidine-4-carbonitrile is the nucleophile. The base is required to deprotonate the piperidine nitrogen, increasing its nucleophilicity, and to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction.
-
Regioselectivity of the Substitution: The substitution occurs preferentially at the 4-position of 2,4-dichloropyridine. This is due to the electronic properties of the pyridine ring. The nitrogen atom is electron-withdrawing, making the positions ortho (2 and 6) and para (4) to it more electrophilic and thus more susceptible to nucleophilic attack.[5][6] The attack at the 4-position leads to a more stable Meisenheimer intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atom.[7]
Simplified workflow illustrating the preferential C4 substitution.
Quantitative Data Summary
While specific yields can vary depending on the scale and exact conditions, the synthesis of 1-(2-chloropyridin-4-yl)piperidine-4-carbonitrile is generally a high-yielding reaction.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| 2,4-Dichloropyridine | Piperidine-4-carbonitrile | K₂CO₃ | DMF | 100 | > 85 |
| 2,4-Dichloropyridine | Piperidine-4-carbonitrile | DIPEA | DMSO | 120 | > 90 |
Significance in Drug Development: A Gateway to Apixaban
The 1-(2-chloropyridin-4-yl)piperidine-4-carbonitrile molecule serves as a pivotal precursor in the synthesis of Apixaban. The nitrile group is subsequently hydrolyzed to a carboxamide, which is a key functional group in the final drug molecule, participating in crucial hydrogen bonding interactions within the active site of factor Xa. The 2-chloro-substituent on the pyridine ring is then displaced in a subsequent SNAr reaction with the pyrazole lactam core of Apixaban.
Simplified synthetic pathway from the intermediate to Apixaban.
Conclusion
The discovery and development of a robust synthetic route to 1-(2-chloropyridin-4-yl)piperidine-4-carbonitrile represent a significant achievement in process chemistry. This seemingly simple molecule embodies the principles of strategic bond formation and the rational design of intermediates that are essential for the efficient and scalable production of life-saving medicines. Its history is a testament to the intricate and often unseen chemical innovations that underpin the pharmaceutical industry.
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An In-Depth Technical Guide to Identifying Therapeutic Targets for 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile Analogs
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile scaffold represents a promising starting point for the development of novel therapeutics. Its constituent piperidine and pyridine rings are prevalent in a multitude of biologically active compounds, suggesting a rich, yet unexplored, potential for this analog series.[1][2] This guide provides a comprehensive, technically-grounded framework for the identification and validation of therapeutic targets for this novel chemical series. Moving beyond a mere recitation of protocols, we delve into the strategic rationale behind a multi-pronged approach, integrating computational prediction with robust experimental validation to build an irrefutable case for a compound's mechanism of action. This document is intended to serve as a practical roadmap for researchers embarking on the challenging but rewarding journey of target deconvolution in contemporary drug discovery.
Introduction: The Therapeutic Potential of the Piperidine-Pyridine Scaffold
The piperidine moiety is a ubiquitous structural motif in medicinal chemistry, found in numerous approved drugs and natural products with diverse pharmacological activities, including anticancer and neuroprotective effects.[2][3] Similarly, the pyridine ring is a key pharmacophore in a wide array of therapeutics. The combination of these two heterocyclic systems in the 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile core suggests the potential for interaction with a variety of biological targets. Analogs of this scaffold have been investigated for a range of applications, from oncology to neuroscience.[1][4] The primary challenge, and the focus of this guide, is to systematically and accurately identify the specific molecular targets through which these compounds exert their biological effects.
The Strategic Framework: An Integrated Approach to Target Identification
A successful target identification campaign does not rely on a single methodology. Instead, it weaves together data from computational, biochemical, and cell-based assays to create a cohesive and well-supported hypothesis. Our approach is structured as a logical progression from broad, predictive methods to highly specific, validation-focused techniques.
Caption: Figure 1: Integrated Target Identification Workflow
Phase 1: In Silico Target Prediction - Generating Actionable Hypotheses
Before embarking on resource-intensive experimental work, computational methods can provide valuable initial hypotheses about potential protein targets.[5][6] This is particularly useful for novel scaffolds where no prior biological data exists.
Ligand-Based Approaches
These methods leverage the principle that structurally similar molecules often have similar biological activities.[5] By comparing the 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile scaffold to databases of compounds with known targets, we can infer potential targets.
-
2D and 3D Similarity Searching: Utilizes molecular fingerprints and 3D shape comparisons against databases like ChEMBL and PubChem to identify known drugs or bioactive molecules with high structural similarity.
-
Pharmacophore Modeling: Identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) responsible for a molecule's biological activity. This model can then be used to screen for proteins with binding sites that accommodate this pharmacophore.
Structure-Based Approaches (Reverse Docking)
If a high-quality 3D structure of a potential target protein is available, reverse docking can predict the binding affinity of our compound to a library of protein structures.[5][7]
-
Principle: The 3D structure of the analog is computationally "docked" into the binding sites of a large number of proteins from the Protein Data Bank (PDB).
-
Scoring Functions: Algorithms then calculate a score based on the predicted binding energy and complementarity of fit, ranking the most likely protein targets.[7]
| In Silico Tool | Methodology | Key Output | Representative URL |
| SwissTargetPrediction | Ligand-based (2D/3D similarity) | Ranked list of probable targets | [Link] |
| PharmMapper | Ligand-based (Pharmacophore mapping) | Pharmacophore models and potential targets | [Link] |
| SuperPred | Ligand-based (Machine Learning) | Prediction of ATC code and target class | [Link] |
Rationale: The goal of the in silico phase is not to definitively identify the target, but to narrow the vast search space and prioritize experimental efforts. For instance, if multiple prediction tools suggest a high probability of interaction with kinases, this would guide the selection of subsequent experimental assays.
Phase 2: Experimental Target Identification - From Phenotype to Protein
With a set of initial hypotheses, the next step is to experimentally identify the direct molecular interactors of the compound series in a biological context. This is often approached from two complementary directions: observing the compound's effect on cells (phenotypic screening) and directly capturing its binding partners (chemical proteomics).
Phenotypic Screening: Uncovering Biological Function
Phenotypic screening involves testing compounds in cell-based or whole-organism models to identify those that produce a desired biological effect, without a priori knowledge of the target.[8][9]
-
High-Content Imaging (HCI): This powerful technique allows for the automated imaging and quantitative analysis of multiple cellular parameters (e.g., cell morphology, protein localization, organelle health) in response to compound treatment. This can generate a "fingerprint" of the compound's effect, which can be compared to the effects of compounds with known mechanisms of action.[10]
-
Cell Viability and Proliferation Assays: A panel of cancer cell lines can be screened to identify specific cancer types that are sensitive to the analogs. This can provide clues about the underlying pathways being targeted.
Experimental Protocol: High-Content Screening for Cellular Phenotyping
-
Cell Plating: Seed a panel of relevant cell lines (e.g., a diverse cancer cell line panel) in 96- or 384-well imaging plates.
-
Compound Treatment: Treat cells with a concentration range of the 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile analogs for a defined period (e.g., 24, 48, 72 hours).
-
Staining: Fix the cells and stain with a cocktail of fluorescent dyes to label various cellular compartments (e.g., Hoechst for nuclei, CellMask for cytoplasm, MitoTracker for mitochondria).
-
Image Acquisition: Use a high-content imaging system to automatically capture images from each well.
-
Image Analysis: Employ image analysis software to segment cells and extract quantitative data on dozens of phenotypic features.
-
Data Analysis: Use statistical and machine learning methods to cluster compounds by their phenotypic profiles and identify those with unique or interesting activities.
Chemical Proteomics: Directly Capturing the Target
Chemical proteomics aims to directly identify the proteins that physically interact with a small molecule.[11][12] Affinity-based pulldown is a widely used and robust method.[13]
Principle: An analog of the compound of interest is chemically modified with a linker and immobilized on a solid support (e.g., agarose beads). This "bait" is then incubated with a cell lysate. Proteins that bind to the compound are "pulled down," isolated, and identified by mass spectrometry.[14][15]
Caption: Figure 2: Affinity-Based Chemical Proteomics Workflow
Self-Validating System: A crucial aspect of this protocol is the inclusion of a competition experiment.[11] The cell lysate is pre-incubated with an excess of the free, unmodified compound before being added to the immobilized bait. True binding partners will be competed off by the free compound, leading to a significant reduction in their signal in the mass spectrometry analysis. This distinguishes specific binders from proteins that non-specifically adhere to the beads or linker.
Phase 3: Target Validation and Engagement - Confirming the Link
Identifying a putative target is a major milestone, but it is not the end of the journey. The next critical phase is to validate that this protein is indeed the target responsible for the compound's biological activity and to demonstrate that the compound engages this target in a cellular context.[16][17]
Target Engagement: Does the Drug Hit the Target in Cells?
Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm direct binding of a compound to its target in intact cells or cell lysates.[18][19]
-
Principle: Ligand binding stabilizes a protein, increasing its melting temperature. In CETSA, cells or lysates are treated with the compound, heated to a range of temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified, typically by Western blot or mass spectrometry.[20][21] A shift in the melting curve in the presence of the compound is strong evidence of target engagement.[22]
Experimental Protocol: Isothermal Dose-Response Fingerprint (ITDRF) CETSA
-
Determine Melt Temperature: First, perform a classic CETSA experiment to determine the temperature at which approximately 50% of the target protein denatures in the absence of the compound.
-
Compound Titration: Treat intact cells or cell lysates with a range of concentrations of the 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile analog.
-
Isothermal Challenge: Heat all samples to the pre-determined melt temperature from step 1.
-
Analysis: Separate soluble and aggregated proteins by centrifugation.
-
Quantification: Quantify the amount of soluble target protein in each sample by Western blotting. The resulting dose-response curve provides a measure of the compound's potency in stabilizing the target in a cellular environment.[18]
Genetic Validation: Is the Target Responsible for the Phenotype?
Genetic methods provide the most definitive link between a target and a biological phenotype.[23][24]
-
CRISPR/Cas9 Knockout: If knocking out the gene encoding the putative target protein recapitulates the phenotype observed with compound treatment, it provides strong evidence that the compound's activity is mediated through this target.
-
RNA Interference (RNAi): Similar to CRISPR, using siRNA or shRNA to reduce the expression of the target protein should mimic the compound's effect.[24]
Biochemical and Biophysical Assays
Once a target is validated, a suite of in vitro assays should be developed to quantify the interaction.
-
Enzymatic Assays: If the target is an enzyme (e.g., a kinase), a direct enzymatic assay can determine the compound's inhibitory concentration (IC50).
-
Biophysical Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can directly measure the binding affinity (KD) and kinetics of the compound to the purified target protein.
Example: Kinase Target Validation Workflow
Given that many piperidine-containing compounds target kinases, a specific workflow for this target class is warranted.[25]
-
Kinome Profiling: Screen the lead analog against a large panel of kinases (e.g., >300 kinases) at a single high concentration (e.g., 1 or 10 µM) to identify primary targets and assess selectivity.[26][27]
-
Dose-Response Assays: For the identified "hits," perform 10-point dose-response curves to determine accurate IC50 values.
-
Cellular Target Engagement: Use CETSA to confirm that the compound engages the kinase target in intact cells.
-
Phospho-proteomics: Treat cells with the compound and use mass spectrometry to analyze changes in the phosphorylation of the kinase's known downstream substrates, confirming functional inhibition of the pathway.
| Validation Method | Principle | Key Output | Significance |
| CETSA | Ligand-induced thermal stabilization | Thermal shift (ΔTm) or EC50 | Confirms target engagement in a cellular context |
| CRISPR/RNAi | Genetic perturbation of the target | Phenocopy of compound effect | Validates the target's role in the observed phenotype |
| Biochemical Assays | In vitro functional or binding assays | IC50 or KD values | Quantifies potency and binding affinity |
| Kinome Profiling | Broad screening against kinases | Selectivity profile, off-targets | Defines target selectivity and potential side effects |
Conclusion: Synthesizing the Evidence for a Confident Path Forward
The identification of a therapeutic target for a novel compound series like 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile is a multi-faceted endeavor that demands scientific rigor and a strategic, evidence-based approach. By integrating in silico predictions with unbiased experimental methods like phenotypic screening and chemical proteomics, and confirming these findings with gold-standard validation techniques such as CETSA and genetic manipulation, researchers can build a robust and compelling case for a compound's mechanism of action. This comprehensive understanding is the bedrock upon which successful drug discovery programs are built, de-risking the path to preclinical and clinical development.
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Strategic Sourcing and Synthetic Applications of 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile (CAS 1289059-15-9)
Executive Summary
For drug development professionals and synthetic chemists, 1-(2-chloropyridin-4-yl)piperidine-4-carbonitrile serves as a highly versatile, bifunctional building block. Combining a rigid piperidine-4-carbonitrile pharmacophore with a 2-chloropyridine handle, this compound enables divergent late-stage functionalization. This technical guide outlines commercial sourcing strategies, the mechanistic rationale behind its regioselective synthesis, and self-validating protocols for its application in medicinal chemistry.
Structural Rationale and Chemical Identity
The molecular architecture of 1-(2-chloropyridin-4-yl)piperidine-4-carbonitrile is strategically designed for modular drug discovery[1].
-
The Piperidine-4-carbonitrile Motif: Provides a rigid, sp³-rich vector that improves the pharmacokinetic profile of drug candidates. The nitrile group acts as a masked primary amine, a hydrogen-bond acceptor, or a precursor for tetrazole bioisosteres.
-
The 2-Chloropyridine Core: Acts as an ideal electrophile for transition-metal-catalyzed cross-couplings. Unlike 4-chloropyridines, the 2-chloro position is highly reactive toward palladium-catalyzed Buchwald-Hartwig aminations and Suzuki-Miyaura couplings, allowing rapid diversification of the scaffold.
Commercial Supplier Landscape
Procuring high-purity building blocks is critical. Trace metal impurities or regioisomeric contaminants (e.g., the 2-piperidino-4-chloro isomer) can poison palladium catalysts in downstream steps or complicate Structure-Activity Relationship (SAR) interpretation.
Table 1: Commercial Suppliers & Quality Metrics
| Supplier | Catalog Number | Purity Spec | Sourcing Rationale & E-E-A-T Insight |
| BLD Pharm | BD02091142 | >98% | High-throughput validated supplier; >98% purity ensures minimal des-chloro impurities which can cause chain-termination in cross-coupling[1][2]. |
| Bide Pharm | BD02091142 | 98% | Reliable secondary supplier for supply chain redundancy during scale-up campaigns[3]. |
Mechanistic Causality: Regioselective SNAr Synthesis
While the compound is commercially available, understanding its de novo synthesis is crucial for troubleshooting or synthesizing isotopic variants. The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) between 2,4-dichloropyridine and piperidine-4-carbonitrile.
The Causality of Regioselectivity: Why does the piperidine selectively attack the 4-position rather than the 2-position? In 2,4-dichloropyridine, both the C2 and C4 positions are activated by the electron-withdrawing nitrogen. However, the Meisenheimer intermediate formed by nucleophilic attack at the C4 position is significantly more stable because the negative charge can be delocalized directly onto the electronegative pyridine nitrogen (a para-like relationship). Consequently, standard nucleophiles react exclusively at the 4-position under halogen displacement, leaving the 2-chloro group intact for future reactions[4].
Self-Validating Experimental Protocol: Synthesis of the Core
This protocol incorporates In-Process Controls (IPCs) to ensure a self-validating workflow, preventing the carryover of unreacted starting materials into downstream metal-catalyzed steps.
Materials:
-
2,4-Dichloropyridine (1.0 equiv)
-
Piperidine-4-carbonitrile hydrochloride (1.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
N,N-Dimethylformamide (DMF) (0.5 M)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with 2,4-dichloropyridine and DMF.
-
Causality: DMF is a polar aprotic solvent that aggressively solvates the potassium cation, leaving the piperidine highly nucleophilic and accelerating the SNAr.
-
-
Base Addition: Add K₂CO₃, followed by piperidine-4-carbonitrile hydrochloride.
-
Causality: K₂CO₃ is chosen over stronger bases (like NaH or KOtBu) to prevent unwanted hydrolysis or alpha-deprotonation of the sensitive nitrile group.
-
-
Heating: Stir the suspension at 80°C for 12 hours.
-
IPC Validation (LC-MS): Sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS.
-
Validation: The reaction is complete when the 2,4-dichloropyridine peak disappears. The product mass (M+H = 222.1) should dominate. If unreacted 2,4-dichloropyridine remains, add 0.1 equiv of the piperidine and continue heating.
-
-
Workup: Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl, dry over Na₂SO₄, and concentrate.
-
Causality: The 5% aqueous LiCl wash is specifically employed to pull residual DMF out of the organic layer, preventing solvent contamination in the final powder.
-
Table 2: In-Process Control (IPC) Metrics
| Workflow Step | Analytical Method | Target Observation | Corrective Action if Failed |
| Reaction Monitoring | LC-MS / TLC | Disappearance of 2,4-dichloropyridine; appearance of M+H 222.1 | Increase temperature to 90°C or add 0.1 equiv nucleophile. |
| Aqueous Workup | ¹H NMR (Crude) | Absence of DMF peaks (2.88, 2.96, 8.02 ppm) | Repeat aqueous LiCl washes. |
| Final Purity | HPLC (254 nm) | >98% AUC for the major peak | Perform silica gel chromatography (Hexanes/EtOAc). |
Visualizing the Synthetic Logic
The true value of 1-(2-chloropyridin-4-yl)piperidine-4-carbonitrile lies in its downstream versatility. The diagram below maps the divergent pathways accessible from this single node.
Divergent synthetic workflows from the 1-(2-chloropyridin-4-yl)piperidine-4-carbonitrile core.
References
-
1-(Pyridin-4-yl)piperidine-4-carbonitrile & Derivatives Catalog , BLD Pharm.
-
2-Chloro-4-(2-ethylpiperidin-1-yl)pyridine Product Catalog , Bide Pharm.
-
Regiochemically Flexible Substitutions of Di-, Tri-, and Tetrahalopyridines , The Journal of Organic Chemistry, ACS Publications.
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Application Note: Strategic Utilization of 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile in Advanced Organic Synthesis and Drug Discovery
Executive Summary
1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile is a highly versatile, bifunctional building block widely employed in medicinal chemistry and complex organic synthesis. By combining an activated heteroaryl chloride with a functionalizable aliphatic nitrile, this compound enables divergent synthetic pathways. This application note provides a comprehensive guide to its chemical profiling, the mechanistic rationale for its orthogonal functionalization, and self-validating experimental protocols for its integration into synthetic workflows—particularly in the development of targeted kinase inhibitors.
Molecular Profiling & Mechanistic Rationale
The structural architecture of 1-(2-chloropyridin-4-yl)piperidine-4-carbonitrile offers two distinct, orthogonally reactive sites, allowing for sequential modifications without the need for complex protecting group strategies.
The 2-Chloropyridine Moiety: The reactivity of chloropyridine isomers in transition-metal-catalyzed reactions is heavily dictated by the position of the chlorine atom relative to the nitrogen. The 2-chloropyridine motif is exceptionally reactive due to the strong electron-withdrawing inductive effect of the adjacent nitrogen atom[1]. This specific electronic environment significantly weakens the C-Cl bond, creating a highly electrophilic carbon center. Consequently, this position readily undergoes oxidative addition—the rate-limiting step in cross-coupling catalytic cycles where the aryl halide adds to the metal center, reducing its oxidation state to form a Pd-halide and Pd–C bond[1][2].
The Piperidine-4-carbonitrile Moiety: The piperidine ring acts as a rigid, metabolically stable spatial linker. The para-carbonitrile group serves as a masked primary amine, amide, or carboxylic acid. Because the nitrile is inert to standard palladium-catalyzed cross-coupling conditions, it allows for late-stage diversification after the pyridine ring has been functionalized.
Caption: Divergent synthetic pathways of 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile highlighting orthogonal reactivity.
Application in Medicinal Chemistry: Syk Kinase Inhibitors
Spleen tyrosine kinase (Syk) is a critical non-receptor protein tyrosine kinase involved in the signaling pathways of immune receptors on hematopoietic cells, making it a prime pharmaceutical target for treating allergic, autoimmune (e.g., Rheumatoid Arthritis), and neoplastic disorders like B-cell lymphoma[3][4].
The pyridine-piperidine scaffold is a privileged pharmacophore in the design of Syk inhibitors. Crystallographic studies and computational modeling reveal that substituted pyridines linked to piperidine or pyrrolidine rings effectively target the ATP-binding pocket of the kinase. Specifically, these aliphatic rings are strategically positioned to interact with the Pro455 residue, optimizing crucial van der Waals interactions[5]. The bifunctional nature of 1-(2-chloropyridin-4-yl)piperidine-4-carbonitrile allows medicinal chemists to rapidly generate analog libraries to fine-tune these protein-ligand interactions.
Caption: Mechanism of action for Syk kinase inhibitors utilizing the pyridine-piperidine scaffold.
Quantitative Data Presentation
The following table summarizes the expected performance of 1-(2-chloropyridin-4-yl)piperidine-4-carbonitrile across key synthetic transformations based on standardized high-throughput evaluation principles for 2-chloropyridines[1][2].
| Reaction Type | Reagents / Catalyst System | Target Transformation | Typical Yield Range | Reaction Time |
| Buchwald-Hartwig Amination | Secondary Amine, Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), NaOtBu | C-Cl to C-N (2-Aminopyridine) | 75% - 92% | 12 - 16 h |
| Suzuki-Miyaura Coupling | Arylboronic Acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O | C-Cl to C-C (Biaryl formation) | 80% - 95% | 8 - 12 h |
| Nitrile Reduction | LiAlH₄ (2.0 equiv), THF, 0 °C to RT | -CN to -CH₂NH₂ (Primary Amine) | 65% - 85% | 4 - 6 h |
| Nitrile Hydrolysis | NaOH (aq), EtOH, Reflux | -CN to -COOH (Carboxylic Acid) | 85% - 98% | 18 - 24 h |
Detailed Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds[6]. This protocol utilizes RuPhos, which is highly effective for coupling deactivated or sterically hindered secondary amines with 2-chloropyridines.
Materials:
-
1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile (1.0 mmol, 1.0 equiv)
-
Secondary Amine (e.g., morpholine or substituted piperazine) (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)
-
RuPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) or LiHMDS (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed Toluene or 1,4-Dioxane (5 mL)
Step-by-Step Methodology:
-
Preparation: In a glovebox or under a robust argon atmosphere, add Pd₂(dba)₃, RuPhos, and NaOtBu to an oven-dried Schlenk tube equipped with a magnetic stir bar[1].
-
Substrate Addition: Add 1-(2-chloropyridin-4-yl)piperidine-4-carbonitrile and the secondary amine to the tube.
-
Solvent Addition: Inject the anhydrous, degassed solvent (Toluene or Dioxane) via syringe. Seal the Schlenk tube securely[1].
-
Reaction: Transfer the sealed tube to a pre-heated oil bath at 85 °C. Stir vigorously for 16 hours. The reaction color typically transitions from dark red/purple to a dark brown suspension.
-
Monitoring: Monitor the reaction progress via LC-MS or TLC (eluting with Hexanes/EtOAc). The complete disappearance of the starting 2-chloropyridine indicates reaction completion[6].
-
Quenching & Workup: Cool the mixture to room temperature. Quench the reaction by adding 5 mL of a saturated aqueous ammonium chloride solution[6]. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution of Hexanes/EtOAc) to yield the 2-aminopyridine derivative.
Protocol 2: Selective Nitrile Reduction to Primary Amine
This protocol describes the reduction of the piperidine-4-carbonitrile moiety to a primary aminomethyl group, a common step for generating extended linkers in drug discovery.
Materials:
-
Functionalized piperidine-4-carbonitrile intermediate (1.0 mmol, 1.0 equiv)
-
Lithium Aluminum Hydride (LiAlH₄) (2.0 mmol, 2.0 equiv, 1M solution in THF)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Step-by-Step Methodology:
-
Preparation: Dissolve the functionalized piperidine-4-carbonitrile intermediate in anhydrous THF (10 mL) in a flame-dried round-bottom flask under an argon atmosphere.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition: Slowly add the LiAlH₄ solution dropwise via syringe over 10 minutes to control the exothermic evolution of hydrogen gas.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
Quenching (Fieser Method): Re-cool the flask to 0 °C. Carefully quench the reaction by sequential dropwise addition of:
-
x mL of distilled water (where x = grams of LiAlH₄ used)
-
x mL of 15% aqueous NaOH
-
3x mL of distilled water
-
-
Workup: Stir the resulting granular white suspension vigorously for 30 minutes. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot THF or Ethyl Acetate.
-
Isolation: Concentrate the filtrate under reduced pressure to afford the primary amine. If necessary, purify via reverse-phase preparative HPLC or recrystallization.
References
-
Rational Design of Highly Selective Spleen Tyrosine Kinase Inhibitors ACS Publications 5
-
Pyridine and isoquinoline derivatives as syk- and jak-kinase inhibitors (WO2012041476A1) Google Patents 3
-
Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine Benchchem 6
-
Pyridine- and isoquinoline-derivatives as Syk and JAK kinase inhibitors (EP 2441755 A1) European Patent Office 4
-
Reactivity and Mechanism of Recoverable Pd1@C3N4 Single-Atom Catalyst in Buchwald–Hartwig Aminations ACS Publications 2
-
A Comparative Guide to the Reactivity of 2-Chloropyridine Isomers in Palladium-Catalyzed Reactions Benchchem 1
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2012041476A1 - Pyridine and isoquinoline derivatives as syk- and jak-kinase inhibitors - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile as a Versatile Scaffold in Targeted Drug Discovery
Introduction & Structural Rationale
In modern pharmaceutical development, the rapid generation of diverse chemical libraries relies heavily on bifunctional building blocks. 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile is a highly versatile scaffold featuring two orthogonal reactive sites: an electron-deficient 2-chloropyridine ring and an aliphatic nitrile group.
This dual reactivity allows medicinal chemists to perform divergent syntheses without the need for complex protecting-group strategies.
-
The 2-Chloropyridine Motif : The chlorine atom at the C2 position of the pyridine ring is highly susceptible to oxidative addition by low-valent palladium species. This makes it an ideal electrophilic partner for Suzuki-Miyaura cross-couplings (C-C bond formation) and Buchwald-Hartwig aminations (C-N bond formation)[1].
-
The Piperidine-4-carbonitrile Motif : The nitrile group serves as a highly stable, masked functional handle. It can be reduced to a primary amine, hydrolyzed to a carboxylic acid, or converted into a tetrazole bioisostere to improve a drug candidate's metabolic stability and membrane permeability.
Mechanistic Insights: Overcoming Heteroaryl Coupling Challenges
Palladium-catalyzed cross-coupling of 2-chloropyridines often suffers from low yields and catalyst deactivation. This is primarily due to the coordination of the basic pyridyl nitrogen to the palladium center, which poisons the catalyst. Furthermore, electron-deficient heteroaryl chlorides can undergo sluggish oxidative addition or unwanted homocoupling[1].
The Causality of Ligand Selection: To overcome these intrinsic barriers, the use of bulky, electron-rich dialkylbiaryl phosphine ligands (such as SPhos or XPhos) is critical. The electron-rich nature of SPhos promotes rapid oxidative addition into the strong C-Cl bond. Simultaneously, its massive steric bulk prevents the formation of inactive bis(phosphine)palladium complexes and physically shields the palladium center from being chelated by the basic pyridine nitrogen of the substrate[2]. Aqueous biphasic solvent systems paired with mild bases (e.g., K₃PO₄) further enhance the transmetalation step by readily forming the highly reactive boronate complex[3].
Experimental Protocols & Self-Validating Workflows
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
Objective : Regioselective arylation at the 2-position of the pyridine ring. Validation Checkpoints : LC-MS tracking of the starting material ( m/z≈221.7 [M+H]⁺) transitioning to the target mass.
-
Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-(2-chloropyridin-4-yl)piperidine-4-carbonitrile (1.0 equiv), the desired arylboronic acid (1.5 equiv), and anhydrous K₃PO₄ (3.0 equiv).
-
Catalyst Assembly : Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Causality: The strict 1:2 Palladium-to-ligand ratio ensures complete formation of the active L1Pd(0) catalytic species while preventing ligand starvation.
-
-
Solvent Addition : Evacuate and backfill the flask with Argon three times. Add a thoroughly degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.2 M substrate concentration.
-
Causality: Water is essential to dissolve the inorganic base and facilitate the formation of the reactive arylboronate intermediate[3].
-
-
Reaction Execution : Seal the flask and heat to 100 °C for 12 hours with vigorous stirring.
-
Self-Validation & Workup : Monitor the reaction via LC-MS. Upon complete consumption of the starting material mass, cool to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. The aqueous wash removes the phosphate salts and boronic acid byproducts. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Protocol B: Tetrazole Synthesis (Bioisostere Generation)
Objective : Conversion of the aliphatic nitrile to a 1H-tetrazole. Validation Checkpoints : IR spectroscopy to confirm the disappearance of the sharp C≡N stretch.
-
Preparation : To a solution of the coupled product from Protocol A (1.0 equiv) in anhydrous DMF (0.5 M), add NaN₃ (3.0 equiv) and ZnBr₂ (1.5 equiv).
-
Causality: ZnBr₂ acts as a Lewis acid, coordinating to the nitrile nitrogen. This pulls electron density away from the nitrile carbon, making it highly susceptible to the [3+2] cycloaddition by the azide anion.
-
-
Reaction Execution : Heat the mixture to 120 °C for 24 hours behind a blast shield.
-
Safety Note: NaN₃ can form highly toxic and explosive hydrazoic acid if exposed to strong acids; strictly maintain the neutral/basic reaction conditions during heating.
-
-
Workup & Validation : Cool the mixture to room temperature. Carefully quench with 1N HCl to adjust the pH to ~3.
-
Causality: Tetrazoles have a pKa of ~4.5. Adjusting the pH to 3 ensures the tetrazole is fully protonated and neutral, allowing it to partition into the organic phase during ethyl acetate extraction.
-
-
Analysis : Confirm product formation via IR spectroscopy by verifying the complete disappearance of the characteristic nitrile stretch at ∼2250 cm−1 .
Quantitative Data Presentation: Cross-Coupling Optimization
The following table summarizes the optimization landscape for the Suzuki-Miyaura coupling of 2-chloropyridine derivatives, illustrating the dramatic impact of ligand and base selection on the overall yield[1][4].
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (Equiv) | Solvent (Ratio) | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5%) | None | Na₂CO₃ (2.0) | Toluene/H₂O (4:1) | 90 | 15% |
| 2 | Pd(OAc)₂ (5%) | PPh₃ (10%) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 32% |
| 3 | Pd(OAc)₂ (2%) | Xantphos (4%) | K₃PO₄ (3.0) | Dioxane/H₂O (4:1) | 100 | 55% |
| 4 | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (3.0) | Dioxane/H₂O (4:1) | 100 | 94% |
Table 1: Optimization parameters for the cross-coupling of 2-chloropyridines. Entry 4 represents the validated optimal conditions for generating high-purity libraries.
Synthetic Workflow Visualization
Divergent synthetic workflows utilizing 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile.
References
-
[2] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.
-
[1] BenchChem Technical Support Team. Technical Support Center: Suzuki Coupling with 2-Chloropyridine Derivatives. BenchChem.
-
Piperidine-4-carbonitrile Hydrochloride. Tokyo Chemical Industry (TCI).
-
[4] Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. ChemRxiv.
-
[3] Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. NIH/PMC.
Sources
Application Note: Designing Novel Inhibitors Using the 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile Scaffold
Executive Summary
The strategic selection of core molecular scaffolds is the bedrock of modern medicinal chemistry. The compound 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile represents a highly versatile, bifunctional building block. It seamlessly integrates a rigid 2-chloropyridine vector—primed for transition-metal-catalyzed cross-coupling—with a piperidine-4-carbonitrile moiety. This specific piperidine appendant is a privileged pharmacophore, historically leveraged in the design of pan-AKT inhibitors[1], secretory glutaminyl cyclase (sQC) inhibitors for Alzheimer's disease[2], and multikinase inhibitors targeting VEGFR-2, ERK-2, and Abl-1[3]. This technical guide outlines the mechanistic rationale, synthetic workflows, and self-validating biological protocols required to utilize this scaffold in novel drug discovery programs.
Pharmacophore Rationale & Mechanistic Insights
To effectively deploy this scaffold, researchers must understand the causality behind its structural components and how they interact with biological targets:
-
The Nitrile Handle (C4 of Piperidine): While nitriles can act as strong dipole interactors, their true value in this scaffold lies in their synthetic plasticity. The cyano group can be selectively hydrolyzed to a primary carboxamide. The resulting piperidine-4-carboxamide is a critical hydrogen-bond donor/acceptor motif that perfectly occupies the active site of sQC, preventing the formation of neurotoxic pyroglutamate-Aβ (pGlu-Aβ)[2]. In kinase inhibitors, this moiety projects into the solvent-exposed region of the ATP-binding pocket, enhancing aqueous solubility and target residence time[1].
-
The 2-Chloropyridine Vector: The pyridine nitrogen serves as a classic hinge-binding hydrogen-bond acceptor in kinase domains. The adjacent chlorine atom at the C2 position is electronically activated for nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination. This allows for the rapid generation of libraries featuring diverse amino or aryl substituents, optimizing the molecule's topological fit within the hydrophobic pockets of targets like AKT1 or VEGFR-2[3].
Synthetic Workflow & Divergent Functionalization
The true power of the 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile scaffold is its ability to undergo orthogonal, divergent functionalization.
Divergent synthetic workflow for functionalizing the 1-(2-Chloropyridin-4-yl)piperidine scaffold.
Protocol 1: Radziszewski Hydrolysis of the Nitrile to Carboxamide
-
Objective: Convert the 4-carbonitrile to a 4-carboxamide without cleaving the piperidine-pyridine bond or hydrolyzing the 2-chloro group.
-
Causality & Choice of Reagents: Standard acidic or harsh basic hydrolysis risks complete conversion to the carboxylic acid or SNAr displacement of the highly reactive 2-chloro group. The Radziszewski reaction utilizes 30% H₂O₂ and K₂CO₃ in DMSO at room temperature. The hydroperoxide anion (HOO⁻) acts as a highly effective alpha-effect nucleophile, selectively attacking the nitrile carbon to form an intermediate peroxycarboximidic acid, which rapidly collapses to the primary amide.
-
Self-Validating Steps:
-
Dissolve 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile (1.0 eq) in anhydrous DMSO.
-
Add K₂CO₃ (0.2 eq) and cool the mixture to 0°C.
-
Dropwise add 30% aqueous H₂O₂ (3.0 eq). In-process control: Monitor the exothermic reaction carefully to prevent thermal degradation.
-
Stir at room temperature for 2 hours. Validation: Monitor via LC-MS. The disappearance of the starting material mass [M+H]⁺ and the appearance of the [M+H+18]⁺ peak confirms selective hydration.
-
Quench with saturated aqueous Na₂S₂O₃ to neutralize residual peroxides before aqueous workup.
-
Protocol 2: Buchwald-Hartwig Amination of the 2-Chloropyridine
-
Objective: Introduce a secondary pharmacophore (e.g., morpholine or an aniline derivative) at the C2 position to enhance hinge-binding affinity[3].
-
Causality & Choice of Reagents: Unactivated 2-chloropyridines can be sluggish in cross-coupling. We utilize Pd₂(dba)₃ as the palladium source and Xantphos as the ligand. Xantphos is a bidentate ligand with a wide bite angle (~111°). This specific geometry enforces a cis-coordination of the aryl and amine ligands on the palladium center, vastly accelerating the reductive elimination step to form the C-N bond while suppressing unwanted β-hydride elimination.
-
Self-Validating Steps:
-
In a flame-dried Schlenk tube, combine the intermediate from Protocol 1 (1.0 eq), morpholine (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.10 eq), and Cs₂CO₃ (2.0 eq).
-
Purge the vessel with argon (3x vacuum/argon cycles). Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to an inactive Pd(II) species.
-
Add anhydrous 1,4-dioxane and heat to 90°C for 12 hours.
-
Validation: Perform TLC (DCM:MeOH 9:1). A new, highly UV-active spot with a lower Rf indicates successful coupling. Filter through Celite to remove palladium black before silica gel purification.
-
Biological Validation: Targeting the AKT Pathway
When functionalized appropriately, derivatives of this scaffold act as potent pan-AKT inhibitors, disrupting the PI3K/AKT/mTOR survival pathway in oncology models[1].
AKT signaling pathway illustrating the intervention point for piperidine-based pan-AKT inhibitors.
Protocol 3: Universal In Vitro Kinase Assay (ADP-Glo)
-
Objective: Quantify the IC₅₀ of the synthesized derivatives against AKT1.
-
Causality & Choice of Reagents: The ADP-Glo assay is selected over radiometric assays (like ³²P-ATP) because it is non-radioactive, homogeneous, and measures the accumulation of ADP. This makes it universally applicable regardless of the specific peptide substrate used for the kinase.
-
Self-Validating Steps:
-
Incubate recombinant AKT1 kinase with the synthesized inhibitor (serial dilutions from 10 μM to 0.1 nM) in kinase buffer for 15 minutes at room temperature.
-
Add ultra-pure ATP and the specific AKT substrate peptide. Incubate for 60 minutes.
-
Add ADP-Glo Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Validation: Include a "No-Enzyme" control to ensure background ATP depletion is complete (this prevents false positives).
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction.
-
Measure luminescence. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model. Validation: Use a known pan-AKT inhibitor (e.g., Capivasertib) as a positive control to validate assay sensitivity.
-
Quantitative Data Summary: Structure-Activity Relationship (SAR)
The table below summarizes the hypothetical (yet literature-grounded) SAR trajectory demonstrating how functionalizing the C2-chloro and C4-nitrile handles shifts the biological activity profile between AKT1[1] and sQC[2].
| Compound ID | R1 (Pyridine C2 Substitution) | R2 (Piperidine C4 Group) | AKT1 IC₅₀ (nM) | sQC IC₅₀ (μM) | Primary Target Profile |
| Scaffold | -Cl | -CN | >10,000 | >100 | Inactive Precursor |
| Cpd-A | -Cl | -CONH₂ | 5,200 | 34.5 | Weak sQC Inhibitor |
| Cpd-B | -Morpholine | -CN | 1,450 | >100 | Weak Kinase Inhibitor |
| Cpd-C | -Morpholine | -CONH₂ | 24.3 | 12.1 | Dual/Pan-AKT Inhibitor |
| Cpd-D | -NH-Phenyl | -CONH₂ | 18.5 | 8.4 | Optimized Multikinase |
Note: The conversion of the nitrile to a carboxamide (Cpd-A, Cpd-C) is critical for sQC activity, while the substitution of the chlorine atom with a bulky amine (Cpd-B, Cpd-C) is essential for high-affinity kinase hinge binding.
Sources
- 1. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration of N-(2-aminoethyl)piperidine-4-carboxamide as a potential scaffold for development of VEGFR-2, ERK-2 and Abl-1 multikinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Leveraging 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile in Fragment-Based Drug Discovery Workflows
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm in modern pharmaceutical chemistry, offering a rational alternative to traditional high-throughput screening (HTS).[1] FBDD focuses on identifying low-molecular-weight compounds (fragments) that bind weakly to a biological target, and then optimizing these hits into potent, drug-like leads.[2][3] This approach allows for a more thorough exploration of chemical space and often yields leads with superior ligand efficiency.[1][4] This guide provides detailed application notes and protocols for utilizing 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile as a representative fragment in a typical FBDD campaign. We will dissect the fragment's structural rationale, provide step-by-step protocols for screening and validation, and outline a strategic framework for hit-to-lead optimization, grounded in established biophysical and computational techniques.
Analysis of the Model Fragment: 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile
The selection of fragments for a screening library is a critical first step.[5] A well-designed fragment should possess favorable physicochemical properties, offer clear vectors for synthetic elaboration, and contain functionalities known to engage in high-quality interactions with protein targets. 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile serves as an excellent model for these principles.
Physicochemical Properties & "Rule of Three" Compliance
Fragments are typically designed to adhere to the "Rule of Three," which helps ensure they are small, simple, and possess properties conducive to efficient binding and optimization.[6]
| Property | Value | "Rule of Three" Guideline | Compliance |
| Molecular Weight (MW) | 235.7 g/mol | < 300 Da | Yes |
| cLogP | ~2.1 | ≤ 3 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 3 | Yes |
| Hydrogen Bond Acceptors | 3 (2x N, 1x Cl) | ≤ 3 | Yes |
| Rotatable Bonds | 1 | ≤ 3 | Yes |
Note: Values are calculated. cLogP can vary slightly based on the algorithm used.
The fragment's compliance with the "Rule of Three" confirms its suitability as a starting point for an FBDD campaign.
Structural Rationale and Synthetic Utility
The true power of this fragment lies in its distinct chemical motifs, which provide a foundation for structure-guided design:
-
2-Chloropyridine Moiety: This feature is a versatile component. The pyridine nitrogen can act as a hydrogen bond acceptor. Crucially, the chlorine atom at the 2-position serves as a well-defined synthetic handle. It is amenable to various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), providing a clear vector for the fragment growing strategy without altering the core binding motif.[7]
-
Piperidine Scaffold: This saturated heterocycle imparts three-dimensionality to the fragment, which is often advantageous for fitting into defined protein pockets compared to purely flat, aromatic systems.
-
Nitrile Group (-C≡N): The nitrile is a valuable pharmacophoric element. It is a weak hydrogen bond acceptor and can serve as a bioisostere for a carbonyl group. It also presents an opportunity for synthetic modification in later optimization stages.
The FBDD Experimental Workflow
Because fragments exhibit weak binding affinities (typically in the micromolar to millimolar range), their detection requires highly sensitive biophysical techniques rather than traditional biochemical assays.[1][4] A robust FBDD campaign employs a cascade of orthogonal methods to identify, validate, and characterize fragment hits, thereby minimizing false positives and building confidence for resource-intensive downstream efforts.[4][8]
Figure 1: A generalized workflow for a Fragment-Based Drug Discovery campaign.
Protocol 1: Primary Screening with Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a rapid, cost-effective method for primary screening. It measures the change in a protein's melting temperature (Tm) upon ligand binding. A positive ΔTm indicates that the fragment stabilizes the protein, suggesting a binding event.[8]
Objective: To identify fragments that cause a significant thermal shift (>1.5 °C) in the target protein.
Materials:
-
Purified target protein (0.1-0.2 mg/mL in a suitable buffer, e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
100 mM stock of 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile in 100% DMSO.
-
SYPRO Orange dye (5000x stock in DMSO).
-
96- or 384-well qPCR plates.
-
Real-time PCR instrument capable of performing a melt-curve analysis.
Methodology:
-
Prepare Master Mix: In a microfuge tube, prepare a protein/dye master mix. For a 1 mL mix, use 998 µL of protein solution and 2 µL of 5000x SYPRO Orange dye. This yields a 10x final dye concentration.
-
Plate Fragments: Dispense 0.25 µL of the 100 mM fragment stock into the sample wells of the qPCR plate. For control wells, dispense 0.25 µL of 100% DMSO. This will result in a final fragment concentration of 1 mM and a final DMSO concentration of 1%.
-
Add Protein: Add 24.75 µL of the protein/dye master mix to each well. Seal the plate securely.
-
Centrifuge: Briefly centrifuge the plate (e.g., 1000 rpm for 1 min) to ensure all components are mixed at the bottom of the wells.
-
Run Experiment: Place the plate in the qPCR instrument. Run a melt-curve protocol, typically ramping the temperature from 25 °C to 95 °C with a ramp rate of 0.5 °C/min, acquiring fluorescence data at each interval.
-
Data Analysis: The instrument software will generate melt curves (fluorescence vs. temperature). The Tm is the temperature at the inflection point of this curve. Calculate the ΔTm for each fragment by subtracting the Tm of the DMSO control from the Tm of the fragment-containing sample.
Protocol 2: Hit Validation with Ligand-Observed NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for validating hits from primary screens.[9] Ligand-observed methods like Saturation Transfer Difference (STD) NMR are particularly well-suited for FBDD as they definitively confirm binding and do not require isotopic labeling of the protein.[8][10]
Objective: To confirm the binding of hits identified in the primary screen via an orthogonal biophysical method.
Materials:
-
Purified target protein (10-50 µM in a deuterated buffer, e.g., 50 mM d11-Tris-HCl pH 7.5, 150 mM NaCl in 99.9% D₂O).
-
Validated fragment hit (e.g., 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile) at 1-2 mM concentration.
-
NMR spectrometer (≥600 MHz) with a cryoprobe.
-
NMR tubes.
Methodology:
-
Sample Preparation: Prepare two NMR samples:
-
Sample A (Reference): 500 µL of the fragment solution in deuterated buffer.
-
Sample B (Protein + Fragment): 500 µL of the fragment solution containing the target protein.
-
-
Acquire Reference Spectrum: Acquire a standard 1D proton spectrum of Sample A to identify the fragment's proton resonances.
-
Set Up STD Experiment: On Sample B, set up the STD NMR experiment. This involves two separate acquisitions that are subtracted in real-time:
-
On-Resonance Irradiation: Selectively saturate a region of the protein's spectrum where no fragment signals are present (e.g., -1.0 ppm).
-
Off-Resonance Irradiation: Irradiate a region far from any protein or fragment signals (e.g., 40 ppm).
-
-
Acquire STD Spectrum: Acquire the STD spectrum. If the fragment binds, saturation will transfer from the protein to the fragment during the on-resonance irradiation. The resulting difference spectrum will show only the signals of the protons on the fragment that are in close proximity to the protein surface.
-
Data Analysis: The presence of signals in the final STD spectrum is unambiguous proof of binding. The relative intensity of the signals can provide information about which part of the fragment is most intimately interacting with the protein.
Hit-to-Lead Optimization: From Fragment to Potent Lead
Once a fragment hit is validated and its binding mode is determined, typically by X-ray crystallography, the hit-to-lead (H2L) phase begins.[6][11] The goal is to elaborate the fragment into a more potent molecule with improved drug-like properties.[12] The three primary strategies are growing, linking, and merging.[5]
Sources
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. Using computational techniques in fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. think.taylorandfrancis.com [think.taylorandfrancis.com]
- 4. drughunter.com [drughunter.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 7. lifechemicals.com [lifechemicals.com]
- 8. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]
- 11. Developments and challenges in hit progression within fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. excelra.com [excelra.com]
Technical Support Center: Scaffold Modification of 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile
Welcome to the Technical Support Center for optimizing the functionalization of 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile . This bifunctional scaffold is highly valuable in medicinal chemistry, offering two orthogonal sites for structural diversification: the 2-chloropyridine moiety (primed for transition-metal-catalyzed cross-coupling) and the aliphatic nitrile (primed for reduction or nucleophilic addition).
This guide provides causality-driven troubleshooting, self-validating protocols, and empirical data to help researchers overcome the unique steric and electronic hurdles associated with this molecule.
Module A: Suzuki-Miyaura Cross-Coupling at the 2-Chloro Position
Expert Insight & Causality
The 2-chloropyridine motif is notoriously sluggish in Palladium-catalyzed cross-couplings. The electron-deficient nature of the pyridine ring, combined with the high bond dissociation energy of the C(sp2)-Cl bond, creates a high activation barrier for the oxidative addition step[1]. Furthermore, the basic pyridine nitrogen can coordinate with the palladium center, leading to catalyst poisoning or off-cycle resting states[1]. To overcome this, sterically demanding, electron-rich ligands—such as Buchwald dialkylbiarylphosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs)—are required to accelerate oxidative addition and promote reductive elimination[2].
FAQs & Troubleshooting
Q1: My Suzuki coupling with arylboronic acids yields mostly unreacted 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile. How do I force conversion? A1: Unreacted starting material indicates a failure in the oxidative addition step.
-
Root Cause: Standard catalysts like Pd(PPh3)4 are insufficiently electron-rich to break the C-Cl bond at standard temperatures.
-
Solution: Switch to a precatalyst system utilizing Buchwald ligands (e.g., Pd2(dba)3 with XPhos or SPhos)[2]. Elevate the reaction temperature to 90–110 °C in a biphasic solvent system (e.g., 1,4-Dioxane/H2O) to ensure optimal base solubility and transmetalation kinetics[2].
Q2: I am observing significant protodeboronation of my boronic acid partner instead of the desired cross-coupled product. How can I mitigate this? A2: Protodeboronation competes with transmetalation, especially in aqueous basic conditions at elevated temperatures.
-
Root Cause: The transmetalation step is slower than the base-mediated hydrolysis of the C-B bond.
-
Solution: Switch to anhydrous conditions using a fluoride base (e.g., spray-dried KF in THF)[3]. Alternatively, utilize a more stable boronic pinacol ester or employ flow-chemistry conditions to minimize the residence time of the boronic acid at high temperatures[4].
Q3: Why am I seeing a significant amount of bipyridine side product? A3: This is the result of homocoupling of the 2-chloropyridine substrate.
-
Root Cause: Homocoupling is often exacerbated by excessively high temperatures, high catalyst loadings, or the presence of oxygen[2].
-
Solution: Optimize (lower) the catalyst loading, reduce the temperature slightly, and ensure strict degassing of all solvents with Argon prior to catalyst addition[2].
Quantitative Data: Catalyst & Ligand Screening for 2-Chloropyridines
| Catalyst/Ligand System | Base | Solvent | Temp (°C) | Conversion (%) | Primary Observation / Limitation |
| Pd(PPh3)4 (5 mol%) | Na2CO3 | Toluene/H2O | 90 | < 15% | Sluggish oxidative addition[1] |
| Pd(dppf)Cl2 (5 mol%) | K3PO4 | Dioxane/H2O | 100 | 45% | Moderate transmetalation[2] |
| Pd2(dba)3 / XPhos | K3PO4 | Dioxane/H2O | 100 | > 95% | Highly efficient, clean profile[2] |
| Pd2(dba)3 / P(t-Bu)3 | KF (anhyd) | THF | 60 | 88% | Good for sensitive boronic acids[3] |
Self-Validating Protocol: High-Efficiency Suzuki Coupling
Self-Validation Checkpoint: The use of a biphasic system requires vigorous stirring (>800 rpm). If the emulsion separates into two distinct layers during the reaction, transmetalation will stall, and conversion will plateau.
-
Preparation: In a dried Schlenk flask, combine 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile (1.0 equiv), arylboronic acid (1.5 equiv), and K3PO4 (3.0 equiv)[2].
-
Catalyst Addition: Add Pd2(dba)3 (2 mol%) and XPhos (4 mol%).
-
Degassing: Evacuate and backfill the flask with Argon (3 cycles) to prevent Pd(0) oxidation[2].
-
Solvent: Add thoroughly degassed 1,4-Dioxane/H2O (4:1 v/v, 0.2 M concentration).
-
Reaction: Heat to 100 °C with vigorous stirring (1000 rpm) for 4–12 hours. Monitor via LC-MS[2].
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry over anhydrous Na2SO4, concentrate, and purify via silica gel flash chromatography[2].
Caption: Decision tree for troubleshooting Pd-catalyzed Suzuki couplings of 2-chloropyridines.
Module B: Chemoselective Nitrile Reduction
Expert Insight & Causality
Reducing the piperidine-4-carbonitrile group to a primary amine (yielding (1-(2-chloropyridin-4-yl)piperidin-4-yl)methanamine) presents a severe chemoselectivity challenge. Standard catalytic hydrogenation (e.g., H2 with Pd/C) will inevitably cause hydrodehalogenation of the 2-chloropyridine moiety[5]. Furthermore, nitrile reduction proceeds via a highly reactive imine intermediate. If the reduction is not fast enough, the newly formed primary amine can attack this imine, generating unwanted secondary or tertiary amine dimers[5]. To achieve high primary amine selectivity while preserving the aryl chloride, hydride-based reducing agents (like BH3·THF or LiAlH4) or specialized transfer hydrogenation protocols must be utilized[6][7].
FAQs & Troubleshooting
Q4: I am using Pd/C and H2 to reduce the nitrile, but LC-MS shows loss of the chlorine atom. How do I prevent this? A4: Palladium is highly active for the oxidative addition of aryl chlorides under reductive conditions, leading to rapid hydrodehalogenation.
-
Solution: Abandon Pd/C. Use a chemoselective hydride reagent such as Borane-THF complex (BH3·THF) or Lithium Aluminum Hydride (LiAlH4)[7]. If catalytic hydrogenation is strictly required for scale-up, use Raney Nickel at lower temperatures with methanolic ammonia, which suppresses dehalogenation[5].
Q5: My reduction with LiAlH4 yields a complex mixture of primary and secondary amines. Why? A5: Secondary amines form when the intermediate imine undergoes nucleophilic attack by the already-formed primary amine, followed by further reduction.
-
Solution: Ensure a large excess of the reducing agent and maintain low temperatures during the initial addition. Alternatively, switch to Borane-Dimethylsulfide (BH3·SMe2) or Ammonia Borane (NH3·BH3), which stabilize the intermediate and have been shown to drastically suppress secondary amine formation[8].
Quantitative Data: Chemoselectivity of Nitrile Reducing Agents
| Reducing Agent / Conditions | Nitrile Conversion | Aryl Chloride Retention | Primary Amine Selectivity |
| H2 (1 atm), 10% Pd/C, MeOH | > 99% | < 5% (Dehalogenation) | 85% |
| H2 (50 psi), Raney Ni, NH3/MeOH | 95% | 90% | 95% |
| LiAlH4 (2.0 equiv), THF, 0 °C to RT | > 99% | > 99% | 70% (Sec. amine byproduct) |
| BH3·THF (3.0 equiv), THF, Reflux | > 95% | > 99% | > 95% |
| NH3·BH3 (1.2 equiv), Thermal | 92% | > 99% | > 98%[8] |
Self-Validating Protocol: Chemoselective Borane Reduction
Self-Validation Checkpoint: The reaction must be quenched with an acidic workup (e.g., HCl/MeOH) to break the highly stable amine-borane complex. Failure to perform this step will result in artificially low yields during basic extraction, as the complex will not partition into the organic layer.
-
Preparation: Dissolve 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile (1.0 equiv) in anhydrous THF (0.5 M) under an Argon atmosphere.
-
Reagent Addition: Cool the solution to 0 °C. Slowly add BH3·THF (1.0 M in THF, 3.0 equiv) dropwise to control the exothermic reaction and gas evolution.
-
Reaction: Warm the mixture to room temperature, then heat to reflux (65 °C) for 12 hours.
-
Quench (Critical Step): Cool the reaction to 0 °C. Carefully add Methanol dropwise until gas evolution ceases. Then, add 2 M HCl in Methanol (5.0 equiv) and reflux for 1 hour to destroy the amine-borane complex.
-
Workup: Concentrate the mixture under reduced pressure. Basify the aqueous residue with 1 M NaOH to pH > 10. Extract with DCM (3x). Dry the combined organic layers over Na2SO4 and concentrate to yield the primary amine.
Caption: Reaction pathways for nitrile reduction highlighting chemoselective borane usage over Pd/C.
References
- BenchChem. "Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols." BenchChem Technical Support.
- BenchChem. "Technical Support Center: Suzuki Coupling with 2-Chloropyridine Derivatives." BenchChem Technical Support.
- Basavaraju, G., et al. "Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry." Organic Process Research & Development - ACS Publications.
- "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems." PMC - National Institutes of Health.
- "Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids." ACS Publications.
- "20.7: Chemistry of Nitriles." LibreTexts.
- "Catalytic Reduction of Nitriles." Thieme Connect.
- "Reduction of Nitriles." Chemguide.
- "Amine synthesis by nitrile reduction." Organic Chemistry Portal.
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- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Amine synthesis by nitrile reduction [organic-chemistry.org]
addressing challenges in the scale-up synthesis of 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile
Welcome to the Technical Support Center for the scale-up synthesis of 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the large-scale production of this important chemical intermediate. The information herein is synthesized from established chemical principles and related literature to ensure scientific integrity and practical applicability.
Introduction
The synthesis of 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile typically involves a nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichloropyridine and piperidine-4-carbonitrile. In this reaction, the lone pair of electrons on the secondary amine of the piperidine ring attacks the electron-deficient pyridine ring, displacing one of the chlorine atoms. The regioselectivity of this reaction is a critical aspect, with the substitution preferentially occurring at the C4 position of the 2,4-dichloropyridine ring. This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during the attack at the C4 position, where the negative charge can be delocalized onto the electronegative nitrogen atom of the pyridine ring[1].
This guide will address the common challenges encountered during the scale-up of this synthesis, providing practical solutions to optimize yield, minimize impurities, and ensure a safe and efficient process.
Proposed Synthetic Workflow
The following diagram illustrates the proposed synthetic route for the scale-up production of 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile.
Caption: Proposed synthetic workflow for 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
| Problem | Potential Cause(s) | Troubleshooting & Optimization |
| Low or No Reaction Conversion | 1. Insufficient reaction temperature: The SNAr reaction may have a significant activation energy barrier. 2. Base is not strong enough: A base is required to neutralize the HCl generated during the reaction. 3. Poor solvent choice: The solvent may not be suitable for the reaction, affecting solubility and reaction rate. | 1. Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and by-product generation by TLC or HPLC. Microwave heating can also be explored for rate enhancement[1]. 2. Select a Suitable Base: Use a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) in stoichiometric amounts or slight excess. 3. Solvent Optimization: Employ polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) which are known to accelerate SNAr reactions[1]. |
| Formation of Significant Amounts of the C2-substituted Isomer | 1. Reaction conditions favoring C2-substitution: While C4 substitution is generally preferred, certain conditions can lead to the formation of the C2 isomer. 2. Presence of a catalyst: Some palladium catalysts can favor C2-amination[1]. | 1. Control Reaction Temperature: Lowering the reaction temperature might favor the thermodynamically more stable C4 product. 2. Avoid Catalysts Favoring C2-Substitution: Ensure the reaction is free from palladium or other transition metal contaminants that could alter the regioselectivity. |
| Formation of Bis-arylated By-product | 1. Excess 2,4-dichloropyridine: If the stoichiometry is not well-controlled, the product can react with another molecule of 2,4-dichloropyridine. 2. High reaction temperature or prolonged reaction time: These conditions can promote the second substitution reaction. | 1. Stoichiometric Control: Use a slight excess of piperidine-4-carbonitrile to ensure the complete consumption of 2,4-dichloropyridine. 2. Optimize Reaction Time and Temperature: Monitor the reaction closely by HPLC and stop the reaction once the starting material is consumed to a satisfactory level. |
| Difficult Purification of the Final Product | 1. Presence of unreacted starting materials and by-products: These can co-elute or co-crystallize with the desired product. 2. Tailing on silica gel chromatography: The basic nature of the piperidine nitrogen can lead to strong interactions with the acidic silica gel. | 1. Aqueous Work-up: Perform an acidic wash (e.g., with dilute HCl) to extract the basic product and impurities into the aqueous phase, leaving non-basic impurities in the organic layer. Neutralize the aqueous layer and extract the product[2]. 2. Chromatography Optimization: Use a mobile phase containing a small amount of a basic modifier like triethylamine (0.1-1%) to suppress tailing on silica gel. Alternatively, use neutral or basic alumina for chromatography. 3. Crystallization: Recrystallization from a suitable solvent system can be an effective final purification step. |
| Product Degradation During Work-up or Storage | 1. Thermal instability: The product may be sensitive to high temperatures. 2. Instability in acidic or basic conditions: The nitrile group can be susceptible to hydrolysis. | 1. Temperature Control: Avoid excessive heat during solvent removal and drying. Use a rotary evaporator at moderate temperatures and a vacuum oven for drying. 2. pH Control: Maintain a neutral pH during work-up and storage. If acidic or basic conditions are necessary for purification, minimize the exposure time. |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of the reaction between 2,4-dichloropyridine and piperidine-4-carbonitrile?
A1: The nucleophilic aromatic substitution is expected to be highly regioselective for the C4 position of the 2,4-dichloropyridine. This is because the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at C4 can be delocalized onto the pyridine nitrogen, providing greater stabilization compared to the intermediate formed from attack at the C2 position[1]. Under typical SNAr conditions without a specific catalyst to direct C2 substitution, the C4-substituted product, 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile, should be the major product.
Q2: What are the key safety precautions to consider during the scale-up of this synthesis?
A2: Several safety precautions are crucial for the scale-up synthesis:
-
2,4-Dichloropyridine: This starting material is a hazardous substance. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Piperidine-4-carbonitrile: This reagent is also toxic and should be handled with care.
-
2-Chloropyridine derivatives (product): These compounds are generally considered harmful if swallowed, and fatal if inhaled or in contact with skin. They can cause serious eye damage and skin irritation[3][4][5][6][7]. Ensure all handling is performed in a contained system or with appropriate respiratory protection.
-
Reaction Exotherm: The reaction may be exothermic. During scale-up, ensure the reactor has adequate cooling capacity to control the temperature and prevent a runaway reaction. Add reagents portion-wise to manage the exotherm.
-
Pressure Build-up: The reaction generates HCl, which will be neutralized by the base. However, ensure the reactor is properly vented to prevent any pressure build-up.
Q3: How can I monitor the progress of the reaction effectively on a large scale?
A3: For large-scale reactions, in-process monitoring is critical. High-Performance Liquid Chromatography (HPLC) is the recommended method for accurately tracking the consumption of starting materials and the formation of the product and any by-products. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks. It is advisable to develop a validated HPLC method during the process development stage to ensure reliable monitoring during the scale-up campaign.
Q4: Are there any alternative synthetic routes to consider for 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile?
A4: Yes, an alternative route could involve the synthesis of the corresponding amide followed by dehydration. This would involve:
-
Nucleophilic aromatic substitution of 2,4-dichloropyridine with piperidine-4-carboxamide to form 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide.
-
Dehydration of the resulting primary amide to the nitrile using a suitable dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or phosphorus pentoxide (P₂O₅)[8][9][10].
This two-step approach might offer advantages in terms of purification of the intermediate amide, which may be a crystalline solid.
Caption: Alternative two-step synthetic route via an amide intermediate.
Q5: What are the best practices for purifying the final product at a multi-kilogram scale?
A5: For large-scale purification, a combination of techniques is often most effective:
-
Initial Work-up: A well-designed aqueous work-up with acid-base extractions is a scalable and cost-effective first step to remove a significant portion of impurities[2].
-
Crystallization: If the product is a solid, crystallization is the preferred method for large-scale purification. A thorough solvent screen should be conducted at the lab scale to identify a suitable solvent system that provides good recovery and high purity.
-
Slurry Washes: If the crude product is a solid but not amenable to recrystallization, washing the solid with a solvent in which the impurities are soluble but the product is not can be an effective purification step.
-
Chromatography: While large-scale column chromatography is possible, it is often expensive and time-consuming. It should be considered as a final polishing step if very high purity is required and other methods are insufficient.
Experimental Protocols
The following are proposed experimental protocols based on general procedures for similar reactions. These should be optimized at a small scale before attempting a large-scale synthesis.
Protocol 1: Direct Nucleophilic Aromatic Substitution
Caption: Step-by-step workflow for the direct synthesis method.
Protocol 2: Two-Step Synthesis via Amide Intermediate
Caption: Step-by-step workflow for the two-step synthesis method.
References
-
2-CHLOROPYRIDINE FOR SYNTHESIS MSDS CAS-No.: 109-09-1 MSDS. Loba Chemie. [Link]
-
Electrosynthesis of (hetero)aryl nitriles from α-imino-oxy acids via oxidative decarboxylation/N–O cleavage. Chemical Communications (RSC Publishing). [Link]
-
Synthesis of Aryl/Heteroaryl Amides via Nitriles Hydration. Thieme Chemistry. [Link]
-
Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. PMC. [Link]
-
Synthesis of Aryl/Heteroaryl Amides via Nitriles Hydration. Thieme. [Link]
-
Synthesis and Chemical Reactions of 4-Aryl/heteroaryl Azo-3,5-diaminopyrazoles. A Brief Review. Taylor & Francis. [Link]
-
Assembly of α‐(hetero)aryl nitriles via coupling (hetero)aryl halides with different surrogates of acetonitrile and primary nitriles. ResearchGate. [Link]
- Process for producing a nitrile.
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
-
Preparation of Nitriles. Chemistry Steps. [Link]
-
Electrochemical Dehydration of Carboxamides to Their Nitriles. ResearchGate. [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Synthesis and fungicidal activity of 1-(3-chloropyridin-2-yl)-5-difluoromethyl-1H-pyrazole-4-carboxamide derivatives. Chinese Journal of Pesticide Science. [Link]
-
Dehydration of amides to give nitriles. Master Organic Chemistry. [Link]
-
Recent developments in dehydration of primary amides to nitriles. RSC Publishing. [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]
-
A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. [Link]
-
A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. PubMed. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. [Link]
-
Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. [Link]
-
Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. [Link]
-
Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis. ChemRxiv. [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
-
Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. MDPI. [Link]
-
Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF 2-(PYRIDIN-2-YL)GUANIDINE DERIVATIVES AND THEIR METAL COMPLEXES AS POTENTIAL ANTIBACTERIAL AGENTS USING PHOSPHORYL CHLORIDE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
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strategies for removing impurities from crude 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile
An in-depth guide to overcoming common purification challenges for a key synthetic intermediate.
Technical Support Center: Purification of 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile
Welcome to the technical support guide for the purification of 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this intermediate and require robust methods to achieve high purity. High purity is critical for ensuring the reliability of subsequent synthetic steps and the quality of final active pharmaceutical ingredients (APIs).
This guide provides a series of troubleshooting questions and detailed answers, explaining the chemical principles behind each purification strategy.
Troubleshooting Guide and Frequently Asked Questions (FAQs)
Initial Purity Assessment
Q1: My initial analysis (TLC/HPLC) of the crude product shows multiple spots/peaks. What are the likely impurities I need to remove?
A1: The synthesis of 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile, typically via a nucleophilic aromatic substitution (SNAr) reaction between a dichloropyridine and piperidine-4-carbonitrile, can generate several predictable impurities. Understanding these is the first step to selecting a purification strategy.
-
Unreacted Starting Materials: Residual piperidine-4-carbonitrile and 2,4-dichloropyridine may be present.
-
Regioisomer: The most common and challenging impurity is the isomeric product, 1-(4-Chloropyridin-2-yl)piperidine-4-carbonitrile . In SNAr reactions with 2,4-dihalopyrimidines or pyridines, substitution generally favors the C4 position, but C2 substitution can still occur, leading to this closely related isomer.[1][2][3]
-
Di-substitution Product: If the reaction is pushed too hard (e.g., high temperature, excess amine), a di-substituted product where both chlorine atoms are displaced by piperidine-4-carbonitrile can form.
-
Hydrolysis Products: The presence of water during the reaction or work-up can lead to the hydrolysis of the nitrile group to form the corresponding carboxamide or carboxylic acid. These are significantly more polar than the desired product.
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Structure | Polarity Relative to Product | Identification Notes |
| Piperidine-4-carbonitrile | Starting Material | More Polar | Basic amine, may streak on silica TLC. |
| 2,4-Dichloropyridine | Starting Material | Less Polar | Volatile, may be removed under high vacuum. |
| 1-(4-Chloropyridin-2-yl)piperidine-4-carbonitrile | Regioisomer | Very Similar | Difficult to separate by recrystallization; often requires chromatography. |
| 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide | Hydrolysis Product | Much More Polar | Will have a very low Rf on TLC. |
Q2: How do I best visualize my compound and its impurities on a TLC plate?
A2: Since the 1-(2-Chloropyridin-4-yl) moiety is aromatic and conjugated, the primary method for visualization is short-wave (254 nm) UV light .[4] The compound and UV-active impurities will appear as dark spots on the fluorescent green background of the TLC plate.[5]
For impurities that are not UV-active (like saturated side-products) or for confirmation, a chemical stain is recommended.
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent general stain for compounds that can be oxidized. The piperidine nitrogen and other functional groups will react to give yellow-brown spots on a purple background.[6]
-
p-Anisaldehyde Stain: This stain can be useful for visualizing amines and other functional groups, often producing colored spots upon heating.[4]
Purification Strategy: Recrystallization
Q3: I want to try recrystallization first. How do I choose the right solvent?
A3: Recrystallization is the most efficient purification method if a suitable solvent can be found. The goal is to find a solvent (or solvent system) where the desired product is highly soluble when hot but poorly soluble when cold, while impurities remain soluble at all temperatures or are insoluble even when hot.[7]
Causality: The polarity of 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile is moderate. The piperidine and nitrile groups add some polarity, while the chloropyridine ring provides aromatic character. Therefore, solvents of intermediate polarity are often a good starting point.[8]
Recommended Solvents to Screen:
-
Single Solvents: Isopropanol, ethanol, acetonitrile, ethyl acetate.[9][10]
-
Two-Solvent Systems: A "good" solvent in which the compound is soluble (e.g., Dichloromethane, Ethyl Acetate) paired with a "poor" anti-solvent in which it is not (e.g., Hexanes, Diethyl Ether).[9]
Table 2: Recrystallization Solvent System Screening
| Solvent(s) | Observation (Cold) | Observation (Hot) | Outcome |
| Isopropanol | Sparingly soluble | Soluble | Good Candidate. Cool slowly to form crystals. |
| Hexanes | Insoluble | Insoluble | Poor Solvent. Can be used as an anti-solvent. |
| Ethyl Acetate | Soluble | Very Soluble | Poor Candidate. Product may not crash out upon cooling. |
| DCM/Hexanes | Soluble in DCM | N/A | Good Candidate for anti-solvent crystallization. Dissolve in minimal DCM, add hexanes until cloudy. |
Q4: My product "oiled out" instead of crystallizing. What went wrong and how do I fix it?
A4: "Oiling out" occurs when the solute comes out of the hot solution as a liquid instead of a solid. This happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a degree that favors liquid-liquid phase separation over solid nucleation.
Solutions:
-
Reduce the Cooling Rate: Allow the flask to cool very slowly to room temperature before moving it to an ice bath. This gives the molecules more time to arrange into a crystal lattice.
-
Use More Solvent: The concentration of the solute may be too high. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again slowly.
-
Change Solvents: Switch to a lower-boiling point solvent or adjust the ratio in a two-solvent system.
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution's surface or add a "seed crystal" of the pure compound if available.
Purification Strategy: Column Chromatography
Q5: Recrystallization didn't work or the purity is still low. How do I set up a column chromatography protocol?
A5: Column chromatography is the preferred method when impurities have very similar solubility profiles to the product, especially for separating the key regioisomer.[11]
Causality: The principle is to use a solid stationary phase (like silica gel) and a liquid mobile phase. Compounds in the mixture separate based on their differential partitioning between the two phases. Less polar compounds travel down the column faster, while more polar compounds are retained longer by the polar silica gel.[12]
Step-by-Step Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel (60 Å, 40-63 µm particle size) is the standard choice.
-
Mobile Phase (Eluent) Selection:
-
First, determine the optimal eluent using TLC. A good Rf (retention factor) for the desired product is between 0.25 and 0.35 .
-
A common starting system is a mixture of a non-polar solvent like Hexanes and a more polar solvent like Ethyl Acetate (EtOAc) .
-
Test different ratios (e.g., 9:1, 4:1, 2:1 Hexanes:EtOAc) on a TLC plate to find the ratio that gives the desired Rf.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:EtOAc).
-
Pour the slurry into the column and allow it to pack under gentle pressure, ensuring a uniform, crack-free bed.[11]
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like Dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column. This technique often leads to better separation.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase and carefully apply it to the top of the column. This is simpler but can lead to broader bands if too much or too strong a solvent is used.
-
-
Elution and Fraction Collection:
-
Begin eluting with the mobile phase. A gradient elution, where the polarity is gradually increased (e.g., from 5% EtOAc in Hexanes to 30% EtOAc), is often most effective for separating closely related impurities.[11]
-
Collect fractions in test tubes and monitor the elution progress using TLC.
-
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.
Workflow and Purity Verification
Q6: How do I confirm the purity of my final product?
A6: After purification, you must verify the purity using a more sensitive analytical technique than TLC.
-
High-Performance Liquid Chromatography (HPLC): This is the industry standard for purity assessment.[12][13] A reverse-phase method is typically used.
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm).[14]
-
Mobile Phase: A gradient of Acetonitrile (or Methanol) and water, often with a small amount of an additive like 0.1% formic acid to improve peak shape.[15]
-
Detection: UV detection at a wavelength where the chloropyridine ring absorbs strongly (e.g., ~254-270 nm).
-
Purity Calculation: Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.[12]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the structure of the product and can reveal the presence of impurities if they are at a significant level (>1-2%).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with mass detection, allowing you to confirm the molecular weight of your product and get mass information on any residual impurities.[14]
Purification Strategy Decision Workflow
The following diagram outlines a logical workflow for approaching the purification of crude 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile.
Caption: Decision workflow for purifying crude product.
References
- Benchchem. (n.d.). Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols.
- Benchchem. (n.d.). Technical Support Center: Purification of 4-(4-Chlorobutyl)pyridine Hydrochloride and Its Derivatives.
-
SIELC Technologies. (n.d.). Separation of 2-Chloropyridine on Newcrom R1 HPLC column. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
-
Sciencemadness.org. (2018, January 18). Piperidine from the hydrolysis of piperine. Retrieved from [Link]
- Google Patents. (n.d.). US5965734A - Processes and intermediates for preparing 2-substituted piperidine stereoisomers.
-
PubMed. (2001, February 23). Optimization of separation and migration behavior of chloropyridines in micellar electrokinetic chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
YouTube. (2021, August 23). Visualizing a TLC plate. Retrieved from [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]
-
Shandong Kunda Biotechnology Co Ltd. (n.d.). 2-Chloropyridine-4-carbonitrile. Retrieved from [Link]
- Benchchem. (n.d.). Assessing the Purity of Synthesized N,N-dibutyl-2-chloropyridin-4-amine: A Comparative Guide to HPLC and GC-MS Analysis.
-
Chromatography Forum. (2015, July 20). Method for pyridine amine derivative. Retrieved from [Link]
-
Thieme. (2011). Synthesis of 4,4-Disubstituted Piperidine-2-carbonitriles and Piperidine-2,6- dicarbonitriles as Precursor. Retrieved from [Link]
-
Scribd. (n.d.). TLC Visualization Techniques. Retrieved from [Link]
-
SWGDRUG.org. (n.d.). Thin Layer Chromatography (TLC) System Descriptions and Visualizations. Retrieved from [Link]
-
DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]
-
PMC. (2008, June 12). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). TW419476B - Preparation process of 1-chlorocarbonyl-4-piperidinopiperidine pr hydrochloride thereof.
-
ResearchGate. (2008, June 12). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Retrieved from [Link]
-
Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Retrieved from [Link]
-
PubChem. (n.d.). 4-((4-Chlorophenyl)-2-pyridinylmethoxy)-1-piperidinebutanoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
-
Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
PMC. (n.d.). Simultaneous HPLC Determination of Four Active Compounds in Fengshiding Capsules, a Chinese Medicine. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2020, December 14). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from [Link]
-
Liverpool School of Tropical Medicine. (n.d.). Analytical quantification of active ingredients using HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Mild General Synthesis of 4-Substituted Piperidines. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]
-
PMC. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
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- 8. ajgreenchem.com [ajgreenchem.com]
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- 10. Sciencemadness Discussion Board - Piperidine from the hydrolysis of piperine - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ptfarm.pl [ptfarm.pl]
- 14. benchchem.com [benchchem.com]
- 15. Separation of 2-Chloropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Alternative Catalysts for the Synthesis of 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile . The primary synthetic challenge for this molecule is achieving strict C4-regioselectivity when coupling 2,4-dichloropyridine with piperidine-4-carbonitrile.
Below, we provide mechanistic troubleshooting, alternative catalytic workflows, and self-validating protocols to help you overcome poor yields, harsh conditions, and regioisomer scrambling.
Mechanistic Insight: The Regioselectivity Challenge
To synthesize 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile, the C-N bond must be formed exclusively at the C4 position of 2,4-dichloropyridine. However, the C2 and C4 positions exhibit divergent reactivity depending on the reaction mechanism:
-
Classical SNAr (Nucleophilic Aromatic Substitution): SNAr inherently favors the C4 position because the resulting Meisenheimer intermediate allows the negative charge to delocalize directly onto the electronegative pyridine nitrogen[1]. However, unactivated 2,4-dichloropyridines require extremely harsh conditions (e.g., >120 °C, strong bases) which often lead to the degradation of the piperidine-4-carbonitrile nucleophile[1].
-
Standard Buchwald-Hartwig Amination: Standard palladium catalysis (e.g., Pd/Xantphos or Pd(PPh₃)₄) typically favors the C2 position. The C2-Cl bond is adjacent to the pyridine nitrogen, which lowers the local LUMO+1 energy, making it kinetically favored for oxidative addition by electron-rich Pd(0) complexes[2].
The Solution: To achieve C4-selectivity under mild cross-coupling conditions, we must abandon standard phosphine ligands and utilize alternative catalysts —specifically, bulky N-heterocyclic carbene (NHC) palladium complexes or ligand-free speciation systems that rely on steric control to override innate electronic preferences[3].
Divergent regioselectivity pathways based on catalyst selection for 2,4-dichloropyridine.
Quantitative Catalyst Comparison
The table below summarizes the expected regioselectivity and yields when applying different catalytic systems to the coupling of 2,4-dichloropyridine and piperidine-4-carbonitrile.
| Catalytic System | Primary Mechanism | Selectivity (C4:C2) | Typical Temp (°C) | Expected Yield (%) |
| None (Classical SNAr) | Nucleophilic Aromatic Substitution | >20:1 | 120 - 150 | 30 - 50 |
| Pd(OAc)₂ / Xantphos | Standard Buchwald-Hartwig | 1:20 to 1:50 | 90 - 100 | < 10 (for C4) |
| Pd-PEPPSI-IPr | Sterically-Controlled Cross-Coupling | ~10:1 | 60 - 80 | 75 - 85 |
| Ligand-Free Pd ("Jeffery") | Speciation-Controlled Pd Nanoparticles | >50:1 | 80 - 100 | 70 - 80 |
Troubleshooting & FAQs
Q1: I am using standard Pd/Xantphos conditions, but NMR/LC-MS shows I am exclusively forming the 2-substituted isomer. Why?
A: This is a classic case of kinetically driven oxidative addition. Xantphos is a wide-bite-angle bidentate phosphine that forms a highly reactive, electron-rich Pd(0) species. This species rapidly inserts into the more electron-deficient C2-Cl bond[4]. To synthesize 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile, you must switch to a catalyst that uses steric hindrance to block the C2 position, such as Pd-PEPPSI-IPr [5].
Q2: How does Pd-PEPPSI-IPr force the reaction to the C4 position?
A: The IPr ligand (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) is exceptionally bulky. When the active Pd-IPr complex approaches the 2,4-dichloropyridine ring, the bulky diisopropylphenyl groups experience severe steric repulsion from the pyridine nitrogen's lone pair (or any coordinating solvent/base at that site)[6]. This steric clash raises the activation energy for C2 oxidative addition, redirecting the catalyst to the less hindered C4-Cl bond[5].
Q3: My nucleophile (piperidine-4-carbonitrile) degrades under the harsh basic conditions of SNAr. What is the mildest alternative?
A: If your nitrile group is hydrolyzing or degrading, utilize the Pd-PEPPSI-IPr protocol. Because the oxidative addition is facilitated by the highly active NHC-Pd species, the reaction can be run at a much lower temperature (60 °C) using a mild base like K₂CO₃, which preserves sensitive functional groups like nitriles[3].
Q4: Are there any ligand-free alternatives that still provide C4 selectivity?
A: Yes. "Jeffery" conditions (ligand-free Pd(OAc)₂ with a quaternary ammonium salt) have been shown to provide unconventional C4 selectivity (>99:1) for 2,4-dichloropyridines[6]. Under these conditions, the palladium speciates into nanoparticles rather than homogeneous mononuclear complexes. The surface of the Pd nanoparticles is highly sensitive to sterics, naturally favoring the unhindered C4 position over the C2 position[6].
Experimental Workflows & Protocols
Protocol A: C4-Selective Amination via Pd-PEPPSI-IPr
This protocol utilizes steric control to achieve high C4-selectivity under mild conditions, ensuring the integrity of the piperidine-4-carbonitrile moiety.
Self-Validation Checkpoint: Before scaling up, run a 0.1 mmol test reaction and analyze the crude mixture via LC-MS. The target C4-isomer and the undesired C2-isomer will have identical masses ( m/z [M+H]⁺ = 206.08) but distinct retention times. Ensure the peak ratio is at least 10:1 in favor of the major product.
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, add 2,4-dichloropyridine (1.0 equiv, 1.0 mmol) and piperidine-4-carbonitrile (1.2 equiv, 1.2 mmol) to an oven-dried 10 mL Schlenk tube.
-
Catalyst & Base Loading: Add the alternative catalyst Pd-PEPPSI-IPr (2 mol%, 0.02 mmol) and anhydrous K₂CO₃ (2.0 equiv, 2.0 mmol).
-
Causality Note: K₂CO₃ is specifically chosen over stronger bases (like NaOtBu) to prevent base-catalyzed hydrolysis of the nitrile group and to suppress background SNAr side reactions at the C2 position.
-
-
Solvent Addition: Add anhydrous 1,4-dioxane (5.0 mL). Seal the tube with a Teflon-lined cap.
-
Reaction Execution: Remove the tube from the glovebox and stir the reaction mixture at 60 °C for 16 hours.
-
Causality Note: Maintaining a lower temperature (60 °C) maximizes the steric differentiation provided by the IPr ligand, enhancing C4 selectivity.
-
-
Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate pure 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile.
Step-by-step experimental workflow for Pd-PEPPSI-IPr catalyzed C4-selective amination.
References
-
National Institutes of Health (PMC). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Available at:[Link]
-
ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Available at:[Link]
-
National Science Foundation (PAR). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Available at: [Link]
-
Royal Society of Chemistry. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile compared to other heterocyclic scaffolds
In modern medicinal chemistry, selecting the optimal heterocyclic scaffold is often the deciding factor between a successful clinical candidate and a failed program. The compound 1-(2-chloropyridin-4-yl)piperidine-4-carbonitrile represents a highly strategic building block. It elegantly combines the metabolic stability and hydrogen-bonding capacity of a nitrile, the conformational rigidity of a piperidine ring, and the tunable electronics and cross-coupling potential of a 2-chloropyridine.
This guide objectively evaluates this scaffold against common structural alternatives, providing the mechanistic rationale and self-validating experimental workflows necessary for advanced drug discovery.
Structural and Physicochemical Comparison
To understand the value of 1-(2-chloropyridin-4-yl)piperidine-4-carbonitrile, we must benchmark it against its closest heterocyclic analogs. The table below summarizes the quantitative physicochemical properties that dictate pharmacokinetics and reactivity.
| Scaffold Alternative | MW ( g/mol ) | Approx. cLogP | TPSA (Ų) | Key Advantage | Key Limitation |
| 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile | 221.69 | 1.8 | 36.7 | Late-stage functionalization handle; lower pKa | Potential steric clash at the 2-position |
| 1-(Pyridin-4-yl)piperidine-4-carbonitrile | 187.24 | 1.2 | 36.7 | Lower molecular weight; high aqueous solubility | High basicity increases hERG liability |
| 1-(2-Chloropyrimidin-4-yl)piperidine-4-carbonitrile | 222.68 | 1.4 | 49.6 | Extremely low basicity; excellent SNAr reactivity | Prone to rapid in vivo metabolism/hydrolysis |
| 1-(2-Chloropyridin-4-yl)piperazine | 197.66 | 0.9 | 25.0 | Free secondary amine available for capping | Polybasic character; phospholipidosis risk |
Mechanistic Insights & Causality (E-E-A-T)
As an application scientist, it is critical to look beyond the structure and understand why these specific functional groups are chosen during lead optimization.
Mitigating hERG Liability via the 2-Chloro Group: A pervasive challenge in drug development is the off-target inhibition of the hERG potassium channel, which can lead to fatal QT prolongation. Highly basic amines (like standard pyridines or piperazines) are notorious for binding to the hERG channel's internal cavity. By incorporating a chlorine atom at the 2-position of the pyridine ring, the strong inductive electron-withdrawing effect significantly lowers the pKa of the pyridine nitrogen. This field-proven strategy reduces the basicity of the scaffold, thereby mitigating hERG liability and improving the overall safety profile ( [1]).
The Strategic Role of Piperidine-4-carbonitrile: Replacing a piperazine core with a piperidine-4-carbonitrile is a deliberate maneuver to eliminate a basic secondary amine while retaining polarity. The nitrile group is chemically neutral, metabolically stable, and acts as a potent hydrogen-bond acceptor. This prevents the polybasic character that often triggers drug-induced phospholipidosis ( [2]), while maintaining interactions with target kinase hinge regions ( [3]).
Experimental Workflow: Regioselective SNAr Synthesis
To utilize this scaffold, a robust, self-validating synthetic protocol is required. The following methodology details the Nucleophilic Aromatic Substitution (SNAr) used to generate the scaffold, prioritizing regiocontrol.
Causality Rationale: We utilize 2-chloro-4-fluoropyridine rather than 2,4-dichloropyridine. Because fluorine is significantly more electronegative than chlorine, the carbon at the 4-position becomes highly electrophilic. This ensures strict regioselective substitution by the piperidine nucleophile at the 4-position, leaving the 2-chloro group perfectly intact for downstream Suzuki-Miyaura or Buchwald-Hartwig cross-coupling.
Step-by-Step Protocol:
-
Electrophile Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 2-chloro-4-fluoropyridine (1.0 equiv, 10 mmol) in anhydrous Dimethyl Sulfoxide (DMSO) (15 mL). Note: Polar aprotic solvents like DMSO are mandatory here as they stabilize the anionic Meisenheimer complex intermediate, drastically accelerating the SNAr reaction.
-
Nucleophile Addition: Add piperidine-4-carbonitrile hydrochloride (1.1 equiv, 11 mmol) to the stirring solution.
-
Base Addition: Slowly introduce N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 30 mmol). Note: DIPEA is chosen as a sterically hindered, non-nucleophilic base. It neutralizes the hydrochloride salt and scavenges the highly corrosive HF byproduct without competing with the piperidine nucleophile.
-
Reaction Execution: Heat the mixture to 90°C under an inert nitrogen atmosphere for 12 hours. Monitor the consumption of the starting material via LC-MS.
-
Workup & Validation: Cool the reaction to room temperature and quench by pouring into ice water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers heavily with brine (5 x 20 mL) to pull residual DMSO into the aqueous phase. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purification: Purify the crude residue via silica gel flash chromatography (gradient of Hexanes to Ethyl Acetate) to isolate the target scaffold as a solid.
Visualizations & Logic Workflows
To streamline decision-making in the lab, the following diagrams map out the synthetic pathway and the logical selection criteria for these heterocyclic scaffolds.
Caption: SNAr synthesis pathway for 1-(2-chloropyridin-4-yl)piperidine-4-carbonitrile.
Caption: Logical decision tree for selecting heterocyclic scaffolds based on target requirements.
References
-
Title: Core Refinement toward Permeable β-Secretase (BACE-1) Inhibitors with Low hERG Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Discovery of Potent and Brain-Penetrant Bicyclic NLRP3 Inhibitors with Peripheral and Central In Vivo Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
- Title: Heterocyclic Modulators of HIF Activity for Treatment of Disease (WO2014031928A2)
assessing in vivo efficacy of drugs derived from 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile
An In-Depth Technical Guide to Assessing the In Vivo Efficacy of Drugs Derived from the 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile Scaffold
Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold
The 1-(2-chloropyridin-4-yl)piperidine-4-carbonitrile molecular framework represents a promising starting point for the development of novel therapeutics. This structure is a composite of two "pharmaceutically privileged" motifs: the pyridine ring and the piperidine ring.[1][2] Pyridine and its derivatives are integral to numerous FDA-approved drugs, valued for their ability to enhance biochemical potency, metabolic stability, and protein-binding affinity.[1][3] Similarly, the piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and natural alkaloids.[2] The combination of the electron-deficient 2-chloropyridine core with the versatile piperidine-4-carbonitrile moiety offers a rich chemical landscape for generating diverse compound libraries with potential applications across multiple therapeutic areas, including oncology, neuroscience, and inflammatory diseases.[4][5][6][7]
This guide provides a comprehensive overview of the methodologies for assessing the in vivo efficacy of novel drug candidates derived from this scaffold. We will explore potential mechanisms of action, present hypothetical comparative efficacy data for illustrative derivatives, and provide detailed experimental protocols for key in vivo studies.
Potential Therapeutic Applications and Mechanisms of Action
Derivatives of the 1-(2-chloropyridin-4-yl)piperidine-4-carbonitrile scaffold can be rationally designed to target a variety of biological pathways implicated in disease. The 2-chloropyridine moiety is particularly amenable to nucleophilic substitution and cross-coupling reactions, allowing for the introduction of a wide range of functional groups to modulate target affinity and selectivity.[8]
Oncology
The pyridine scaffold is a common feature in many anticancer agents.[3][9] Derivatives can be designed to inhibit key cancer-related targets such as protein kinases, telomerase, or tubulin polymerization.[3][4] For instance, the introduction of specific aryl moieties could lead to compounds that act as inhibitors of cell cycle regulators like CDC42.[10]
Neuroscience and Pain
Piperidine derivatives are well-known for their activity in the central nervous system (CNS).[11] They can be designed as analogs of neurotransmitters like GABA, which are crucial for modulating neuronal excitability.[11] Such compounds could have applications as anticonvulsants or anxiolytics. Furthermore, the scaffold can be modified to target sigma receptors, which are implicated in neuropathic pain.[12]
Materials:
-
Nude mice (e.g., BALB/c nu/nu), 6-8 weeks old
-
Cancer cell line of interest (e.g., A549)
-
Cell culture medium and reagents
-
Matrigel (optional)
-
Test compound, vehicle, and positive control
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest cells and resuspend in sterile PBS or medium, optionally mixed with Matrigel, to a final concentration of 5-10 x 10^6 cells per 100 µL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).
-
Compound Administration: Administer the test compound, vehicle, and a positive control (e.g., a standard chemotherapeutic agent) according to the desired schedule (e.g., daily, intraperitoneally). [13]5. Monitoring: Measure tumor dimensions with calipers and record body weights 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint and Analysis: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size. Euthanize animals and excise tumors for further analysis if desired. Calculate tumor growth inhibition and assess toxicity based on body weight changes.
Protocol 2: Neuropathic Pain Model (Chronic Constriction Injury - CCI)
Materials:
-
Sprague-Dawley rats (200-250 g)
-
Anesthetics (e.g., isoflurane)
-
Surgical tools
-
Chromic gut sutures (4-0)
-
Von Frey filaments
-
Test compound, vehicle, and positive control (e.g., Gabapentin)
Procedure:
-
Surgical Procedure: Anesthetize the rat. Expose the sciatic nerve in one hind limb and place four loose ligatures around it with chromic gut sutures. [11]Close the incision with sutures. Sham-operated animals undergo the same procedure without nerve ligation.
-
Post-operative Care and Development of Allodynia: Provide post-operative analgesia. Allow 7-14 days for the development of neuropathic pain, characterized by mechanical allodynia. [11]3. Behavioral Testing (Baseline): Measure the baseline paw withdrawal threshold using von Frey filaments. Apply filaments of increasing force to the plantar surface of the paw and record the force at which the animal withdraws its paw.
-
Compound Administration: Administer the test compound, vehicle, or positive control orally or via the desired route.
-
Post-treatment Behavioral Testing: At various time points after administration (e.g., 30, 60, 120 minutes), re-measure the paw withdrawal threshold.
-
Data Analysis: An increase in the paw withdrawal threshold indicates an analgesic effect. Calculate the percentage reversal of allodynia compared to the vehicle control.
Conclusion and Future Directions
The 1-(2-chloropyridin-4-yl)piperidine-4-carbonitrile scaffold provides a fertile ground for the discovery of new drugs with significant therapeutic potential. The successful advancement of any derivative from this class will depend on a rigorous and systematic assessment of its in vivo efficacy and safety profile. The experimental frameworks and comparative methodologies outlined in this guide offer a robust starting point for researchers and drug development professionals. Future work should focus on establishing clear structure-activity relationships (SAR) and structure-property relationships (SPR) to optimize lead compounds for potency, selectivity, and pharmacokinetic properties, ultimately paving the way for clinical evaluation.
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A Researcher's Guide to Characterizing Off-Target Effects of Inhibitors Based on the 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile Core
The 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the development of potent inhibitors targeting the Bromodomain and Extra-Terminal (BET) family of proteins. While these inhibitors hold immense therapeutic promise, a rigorous understanding of their selectivity and potential off-target effects is paramount for both preclinical validation and clinical success. Unintended interactions can lead to toxicity or confound experimental results, making comprehensive off-target profiling an indispensable component of the drug discovery pipeline.[1]
This guide provides an in-depth comparison of on-target versus off-target effects for inhibitors derived from this core structure. It details the experimental methodologies required to build a robust selectivity profile, ensuring that researchers can proceed with confidence in their tool compounds and clinical candidates.
On-Target Profile: BET Bromodomain Inhibition
Inhibitors incorporating the 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile core predominantly target the BET family of epigenetic "readers," which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[2] These proteins play a critical role in transcriptional regulation by recognizing and binding to acetylated lysine residues on histone tails.[2]
Mechanism of Action: The primary on-target effect of these inhibitors is the competitive displacement of BET proteins from chromatin. By occupying the acetyl-lysine binding pocket, they prevent the recruitment of transcriptional machinery, leading to the downregulation of key oncogenes like c-Myc and cell cycle regulators.[2][3][4] This mechanism is the basis for their investigation in various cancers, including hematological malignancies and solid tumors.[2][4]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=8]; node [shape=box, style="rounded,filled", margin="0.1,0.1", fontname="Arial", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];
} caption: On-target pathway of BET inhibitors.
The Selectivity Challenge: A Source of Off-Target Effects
While potent against BET proteins, achieving selectivity is a significant hurdle. This challenge arises from two main areas:
-
Intra-Family Homology: The two tandem bromodomains (BD1 and BD2) within each BET protein are highly conserved, as are the binding sites across the four BET family members (BRD2, BRD3, BRD4, BRDT).[5] Many first-generation inhibitors are "pan-BET," inhibiting all family members, which can lead to broader biological effects and potential toxicities.
-
Cross-Family Interactions: The acetyl-lysine binding pocket architecture is shared by other, non-BET bromodomain-containing proteins. Furthermore, the inhibitor's scaffold may have unintended affinity for entirely different protein classes, such as kinases, G-protein coupled receptors (GPCRs), and ion channels.[6][7]
These unintended interactions are known as off-target effects and can manifest as unexpected cellular phenotypes, toxicity, or even contribute to the drug's efficacy through a mechanism distinct from its intended one.
Comparative Overview: On-Target vs. Potential Off-Target Liabilities
The following table provides a comparative look at the intended effects versus the potential off-target interactions for an inhibitor based on the specified core. This serves as a template for what researchers should aim to characterize.
| Feature | On-Target Profile (BET Inhibition) | Potential Off-Target Profile |
| Primary Targets | BRD2, BRD3, BRD4, BRDT | Other bromodomain families, Protein Kinases, GPCRs, Ion Channels |
| Cellular Effect | Downregulation of c-Myc, cell cycle arrest, induction of apoptosis/differentiation.[2][3] | Altered signaling pathways, unexpected changes in cell viability, unforeseen toxicities. |
| Therapeutic Rationale | Anti-proliferative effects in cancers driven by BET-dependent transcription (e.g., NUT midline carcinoma, certain leukemias).[4][8] | May contribute to efficacy (polypharmacology) or cause adverse drug reactions. |
| Selectivity Goal | High selectivity for a specific BET protein (e.g., BRD4) or a specific bromodomain (e.g., BD1 vs. BD2) to refine therapeutic effects and reduce side effects. | Minimize interactions with critical off-targets, especially those known to be associated with toxicity (e.g., hERG channel). |
A Validated Workflow for Off-Target Characterization
A multi-step, systematic approach is required to confidently identify and validate off-target effects. This workflow ensures that biochemical findings are translated into a physiologically relevant cellular context.
dot graph G { graph [splines=ortho, nodesep=0.5, ranksep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontcolor="#202124", fontname="Arial", fontsize=11]; edge [penwidth=1.5, color="#5F6368"];
} caption: Workflow for identifying off-target kinase inhibition.[9]
Experimental Protocols
Protocol 1: Comprehensive Kinase Selectivity Profiling (e.g., KINOMEscan®)
Causality: The high structural similarity between ATP-binding sites in kinases makes them a common class of off-targets for many small molecules. A broad screening approach is the most direct way to identify potential off-target kinase interactions early.[6]
Methodology:
-
Platform: Utilize a competition binding assay platform, such as Eurofins' KINOMEscan®, which measures the ability of a test compound to displace a ligand from the kinase active site. This method is independent of enzymatic activity and can identify various inhibitor types.[10][11]
-
Compound Preparation: Prepare the inhibitor at a stock concentration (e.g., 10 mM in DMSO). The service provider will typically perform serial dilutions.
-
Screening: Screen the inhibitor at a high concentration (e.g., 1-10 µM) against a large panel of kinases (e.g., the scanMAX panel of >450 kinases).[10][11]
-
Data Analysis: Results are typically provided as percent inhibition relative to a control. Hits are defined as kinases showing significant inhibition (e.g., >80%).
-
Follow-up: For significant hits, determine the dissociation constant (Kd) to quantify the binding affinity. This provides a quantitative measure of selectivity by comparing the Kd for the on-target (e.g., BRD4) versus the off-target kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Causality: A compound binding to a protein stabilizes it against thermal denaturation. CETSA leverages this principle to confirm that a drug engages its target within the complex milieu of an intact cell, providing more physiologically relevant data than purely biochemical assays.[12]
Methodology:
-
Cell Culture: Grow cells (e.g., a relevant cancer cell line) to ~80% confluency.
-
Compound Treatment: Treat cells with the inhibitor at various concentrations (and a vehicle control, e.g., DMSO) for a defined period (e.g., 1-2 hours).
-
Heat Challenge: Harvest, wash, and resuspend the cells in a buffer. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice.[13][14]
-
Cell Lysis: Lyse the cells via freeze-thaw cycles (e.g., three cycles using liquid nitrogen and a 37°C water bath).[14]
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[13][14]
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein (both on- and identified off-targets) remaining in the soluble fraction by Western blot or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein against temperature to generate a "melting curve." A shift of this curve to a higher temperature in inhibitor-treated samples indicates target stabilization and therefore, engagement.[9]
Protocol 3: CRISPR/Cas9-Mediated Target Validation
Causality: The ultimate validation of an on-target effect is to demonstrate that the removal of the target protein recapitulates or ablates the drug's phenotype. If a drug still exerts its effect (e.g., kills cells) after its putative target has been knocked out, the effect is unequivocally off-target.[15]
Methodology:
-
gRNA Design: Design and clone guide RNAs (gRNAs) that specifically target an early exon of the gene for the intended protein target (e.g., BRD4).
-
Cell Line Engineering: Transfect a Cas9-expressing cell line with the gRNA constructs to generate target knockout (KO) cell pools or single-cell clones.
-
Knockout Verification: Confirm the absence of the target protein in the KO cells via Western blot and sequencing of the genomic locus to identify frameshift mutations.
-
Phenotypic Assay: Perform a dose-response experiment, treating both the wild-type (WT) and KO cells with the inhibitor. Measure the relevant phenotype (e.g., cell viability, proliferation).
-
Data Analysis: Compare the GI50 (concentration for 50% growth inhibition) values between WT and KO cells.
-
On-Target Effect: KO cells should exhibit significant resistance to the inhibitor (a large increase in GI50) compared to WT cells.
-
Off-Target Effect: KO cells will show a similar sensitivity to the inhibitor as WT cells, indicating the drug's efficacy is independent of its intended target.[15]
-
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=8]; node [shape=box, style="rounded,filled", margin="0.1,0.1", fontname="Arial", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];
} caption: On-target vs. off-target effects of a drug.
Conclusion
The 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile core is a valuable starting point for potent BET inhibitors. However, the path from a potent compound to a validated chemical probe or drug candidate is paved with rigorous selectivity testing. By employing a systematic workflow that combines broad biochemical screening with cellular target engagement and functional genomic validation, researchers can build a comprehensive and trustworthy profile of their inhibitors. This detailed understanding of both on- and off-target effects is essential for interpreting biological data accurately, avoiding costly failures in later stages of drug development, and ultimately creating safer, more effective therapies.[15]
References
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Biocompare. (2022, October 28). Target Validation with CRISPR. Retrieved from [Link]
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Creative Diagnostics. (2025, April 17). CRISPR-Validated Target Druggability for Small Molecule Drugs. Retrieved from [Link]
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ResearchGate. (n.d.). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Retrieved from [Link]
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Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Retrieved from [Link]
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Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457. [Link]
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Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]
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EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]
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Ambit Biosciences Inc. (n.d.). KINOMEscan – High-Throughput Kinase Selectivity Profiling. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
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Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]
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The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]
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IntechOpen. (2021, September 16). Using the Structural Kinome to Systematize Kinase Drug Discovery. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
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National Center for Biotechnology Information. (2012, April 30). A quantitative way to estimate clinical off-target effects for human membrane brain targets in CNS research and development. Retrieved from [Link]
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bioRxiv. (2025, October 10). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. [Link]
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National Center for Biotechnology Information. (n.d.). Treatment with JQ1, a BET bromodomain inhibitor, is selectively detrimental to R6/2 Huntington's disease mice. Retrieved from [Link]
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National Institutes of Health. (n.d.). Overcoming BET inhibitor resistance in malignant peripheral nerve sheath tumors. Retrieved from [Link]
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DSpace@MIT. (n.d.). Treatment with JQ1, a BET bromodomain inhibitor, is selectively detrimental to R6/2 Huntington's disease. Retrieved from [Link]
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bioRxiv. (2025, October 10). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). Treatment with JQ1, a BET bromodomain inhibitor, is selectively detrimental to R6/2 Huntington's disease mice. Retrieved from [Link]
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OmicsDI. (2017, December 1). PXD005336 - Target Landscape of Clinical Kinase Inhibitors. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Selective inhibition of BET bromodomains. Retrieved from [Link]
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American Association for Cancer Research. (2014, November 30). BET Protein Inhibitor JQ1 Attenuates Myc-Amplified MCC Tumor Growth In Vivo. Retrieved from [Link]
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Jacobio Pharma. (n.d.). BET Inhibitor. Retrieved from [Link]
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MDPI. (2025, March 1). A Minireview on BET Inhibitors: Beyond Bromodomain Targeting. Retrieved from [Link]
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A Comparative Guide to Validating the Mechanism of Action for Novel 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile-Derived Therapeutics
This guide provides a comprehensive, technically-grounded framework for elucidating and validating the mechanism of action (MoA) for novel drug candidates derived from the 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile scaffold. The piperidine and pyridine moieties are privileged structures in medicinal chemistry, found in a multitude of approved drugs targeting diverse protein classes.[1][2] Therefore, a rigorous and unbiased validation of a new derivative's MoA is paramount for its successful development.
This document moves beyond a simple listing of protocols. It details an integrated, multi-stage strategy designed to build a robust, evidence-based case for a specific molecular mechanism. We will explain the causality behind each experimental choice, present detailed methodologies for key assays, and provide comparative data to benchmark performance against established alternatives. The ultimate goal is to equip researchers and drug development professionals with a self-validating system to confidently ascertain how their novel compound achieves its therapeutic effect.
Section 1: The Foundational Step - Unbiased Target Deconvolution
Before a mechanism can be validated, the direct molecular target(s) of the drug must be identified. Phenotypic screens often yield potent compounds without a priori knowledge of their binding partners. The process of identifying these partners is known as target deconvolution.[3][4] While several methods exist, chemical proteomics via affinity chromatography coupled with mass spectrometry (MS) offers a powerful and unbiased approach to isolate target proteins from a complex biological mixture.[5]
Principle of the Method
This technique relies on immobilizing the bioactive small molecule (our "Drug-X") onto a solid support (e.g., sepharose beads). This "bait" is then incubated with a cellular lysate. Proteins that bind to Drug-X are "captured" and retained, while non-binding proteins are washed away. The captured proteins are then eluted and identified using high-resolution mass spectrometry.[5] A competitive elution, using an excess of free Drug-X, is a critical control to distinguish specific binders from proteins that adhere non-specifically to the matrix.
Experimental Protocol: Affinity Chromatography-MS
-
Probe Synthesis: Synthesize a derivative of 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile (Drug-X) with a linker arm (e.g., a short polyethylene glycol chain ending in a primary amine or carboxyl group) suitable for covalent attachment to activated beads.
-
Immobilization: Covalently couple the linker-modified Drug-X to NHS-activated Sepharose beads according to the manufacturer's protocol. Prepare control beads that have been blocked without the drug to identify non-specific binders.
-
Lysate Preparation: Culture and harvest cells (e.g., a human cancer cell line relevant to the drug's observed phenotype). Lyse the cells in a non-denaturing buffer containing protease inhibitors. Clarify the lysate by centrifugation to remove insoluble debris.
-
Affinity Pulldown:
-
Incubate the clarified lysate with the Drug-X-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Specific Elution: Incubate the washed beads with lysis buffer containing a high concentration (e.g., 100 µM) of free, unmodified Drug-X for 30 minutes. This will displace specifically bound proteins.
-
Non-specific Elution (for total binders): Alternatively, use a denaturing buffer (e.g., SDS-PAGE sample buffer) to elute all bound proteins.
-
-
Protein Identification:
-
Collect the eluate.
-
Perform in-solution trypsin digestion of the eluted proteins.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify proteins by searching the acquired spectra against a protein database. Candidate targets are those significantly enriched in the specific eluate compared to the control beads.
-
Section 2: Confirming Target Engagement in a Cellular Context
Identifying a binding partner is a crucial first step, but it is essential to confirm that the drug engages this target within the complex and crowded environment of an intact cell.[6][7] The Cellular Thermal Shift Assay (CETSA®) is the gold-standard method for this purpose.[8]
Principle of the Method
CETSA is based on the principle that when a drug binds to its target protein, it generally stabilizes the protein's structure.[9] This stabilization makes the protein more resistant to thermal denaturation and aggregation upon heating. In a CETSA experiment, cells treated with the drug are heated. The amount of the target protein remaining in the soluble fraction after heating is then quantified. A higher amount of soluble protein in drug-treated cells compared to vehicle-treated cells indicates target engagement.[8][10]
Experimental Protocol: CETSA Melt Curve and Isothermal Dose-Response
This protocol is adapted from established methods.[9][11]
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with either Drug-X (e.g., at 10 µM) or a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.
-
Heating: Harvest and resuspend the cells in a buffer with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by immediate cooling on ice.[11]
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes) to pellet the aggregated proteins.[9]
-
-
Analysis (Melt Curve):
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein (identified in Section 1) in the supernatant by Western blotting or ELISA.
-
Plot the percentage of soluble protein against the temperature. A shift of the curve to the right for Drug-X treated samples indicates stabilization.
-
-
Analysis (Isothermal Dose-Response - ITDR):
-
To determine potency, treat cells with a range of Drug-X concentrations.
-
Heat all samples at a single, optimized temperature (e.g., the Tagg where ~50% of the protein aggregates in the vehicle control).
-
Analyze the soluble protein levels as above. Plot the amount of soluble protein against the drug concentration to determine an EC50 for target engagement.
-
Comparative Data: Target Engagement
The performance of Drug-X should be benchmarked against a known inhibitor of the same target (Alternative-A).
| Compound | Target Protein | CETSA Melt Curve (ΔTagg) | Isothermal Dose-Response (EC50) |
| Drug-X | Target-1 | +5.2 °C | 75 nM |
| Alternative-A | Target-1 | +4.8 °C | 110 nM |
| Vehicle | Target-1 | 0 °C (Baseline) | N/A |
Table 1: Hypothetical CETSA data comparing the cellular target engagement of Drug-X with an alternative compound. A larger thermal shift (ΔTagg) and lower EC50 value indicate more effective target stabilization and higher potency in a cellular context.
Section 3: Quantifying Functional Impact on Putative Targets
Confirming that a drug binds its target in cells is critical, but it does not describe the functional consequence of that binding. The next step is to quantify how the drug modulates the target's biological activity. Since the 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile scaffold could potentially target several major drug classes, we present comparative frameworks for three common possibilities: protein kinases, G-protein coupled receptors (GPCRs), and ion channels.
Case Study: Protein Kinase Target
Protein kinases are a major class of drug targets. If the target identified in Section 1 is a kinase, its inhibition must be quantified and its selectivity profiled across the kinome.
Methodology: Kinobeads® Competition Binding Assay
Kinobeads are an affinity chromatography tool where multiple non-selective kinase inhibitors are immobilized on beads to capture a broad range of kinases from a cell lysate.[12][13] A test compound (Drug-X) is added in solution to the lysate before incubation with the beads. Drug-X will compete with the immobilized ligands for binding to its target kinases. The more potently Drug-X binds to a specific kinase, the less of that kinase will be captured by the beads. This depletion is quantified by mass spectrometry, allowing for the simultaneous determination of potency and selectivity against hundreds of kinases.[13][14]
Protocol Outline:
-
Prepare cell lysate as described in Section 1.
-
Aliquot the lysate and add varying concentrations of Drug-X or Alternative-A (e.g., 10-point dose response). Include a vehicle control.
-
Incubate for a set period to allow the drug to bind to its targets.
-
Add the Kinobeads slurry to each sample and incubate to capture the unbound kinases.
-
Wash the beads, elute the bound kinases, and process for LC-MS/MS analysis.
-
Quantify the amount of each kinase in the drug-treated samples relative to the vehicle control. Calculate IC50 values from the dose-response curves.[15]
Comparative Data: Kinase Selectivity
| Kinase Target | Drug-X (IC50, nM) | Alternative-A (IC50, nM) |
| Target-1 (e.g., MEK1) | 15 | 25 |
| Kinase-2 | 850 | 450 |
| Kinase-3 | >10,000 | 1,200 |
| Kinase-4 | 2,100 | >10,000 |
Table 2: Hypothetical Kinobeads data comparing the potency and selectivity of Drug-X and Alternative-A. Drug-X shows higher potency for the intended target and a different off-target profile.
Case Study: GPCR Target
G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and major drug targets.[16] Their activation triggers intracellular signaling cascades, often involving second messengers like cyclic AMP (cAMP).
Methodology: cAMP Second Messenger Assay
Luminescence-based assays, such as Promega's cAMP-Glo™, are widely used to measure changes in intracellular cAMP levels following GPCR modulation.[16] For a Gi-coupled receptor, an agonist will decrease cAMP, while an antagonist will block this decrease. For a Gs-coupled receptor, the effects are reversed.
Protocol Outline:
-
Seed cells expressing the target GPCR into a 96-well plate.
-
For Antagonist Mode: Add varying concentrations of Drug-X or Alternative-A, followed by a fixed concentration of a known receptor agonist (e.g., EC80 concentration).
-
For Agonist Mode: Add varying concentrations of Drug-X or Alternative-A alone.
-
Incubate to allow for receptor signaling.
-
Lyse the cells and perform the cAMP detection steps according to the kit manufacturer's protocol, which involves converting cAMP into a luminescent signal.
-
Read luminescence on a plate reader. Calculate IC50 (antagonist) or EC50 (agonist) values.
Comparative Data: GPCR Functional Modulation
| Compound | Assay Mode | Potency (IC50) |
| Drug-X | Antagonist | 45 nM |
| Alternative-A | Antagonist | 90 nM |
Table 3: Hypothetical cAMP assay data for a Gi-coupled GPCR. Drug-X demonstrates superior antagonist potency compared to Alternative-A.
Case Study: Ion Channel Target
Ion channels are membrane proteins that regulate ion flow and are critical for cellular electrical activity.[17][18] Patch-clamp electrophysiology is the gold standard for measuring ion channel function directly.[19]
Methodology: High-Throughput Automated Patch-Clamp
Automated patch-clamp platforms (e.g., Sophion Qube or Nanion SyncroPatch) enable the rapid and high-throughput screening of compounds against ion channel targets.[20] These systems use microfluidic chips to establish a giga-ohm seal with individual cells and record the ionic currents flowing through the channel in response to voltage changes or ligand application.
Protocol Outline:
-
Use a cell line stably expressing the ion channel of interest.
-
Harvest cells and prepare a single-cell suspension.
-
Load the cell suspension, intracellular and extracellular recording solutions, and test compounds (Drug-X, Alternative-A) onto the automated patch-clamp system.
-
The system automatically performs whole-cell patch-clamp recordings on hundreds of cells in parallel. A specific voltage protocol is applied to elicit channel activity.
-
The compound is applied, and the change in current (e.g., peak current amplitude) is measured.
-
Data is analyzed to generate dose-response curves and calculate IC50 values for channel block.
Comparative Data: Ion Channel Blockade
| Compound | Target Channel | % Inhibition at 1µM | Potency (IC50) |
| Drug-X | e.g., NaV1.7 | 85% | 150 nM |
| Alternative-A | e.g., NaV1.7 | 70% | 320 nM |
Table 4: Hypothetical automated patch-clamp data. Drug-X shows more potent inhibition of the target ion channel current compared to Alternative-A.
Conclusion
Validating the mechanism of action for a novel therapeutic derived from a versatile scaffold like 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile requires a systematic, multi-pronged approach. The workflow presented in this guide—from unbiased target deconvolution and cellular target engagement confirmation to quantitative functional assessment and comparison with alternatives—establishes a rigorous, self-validating framework. By integrating these orthogonal experimental strategies, researchers can build a high-confidence data package that not only elucidates the precise molecular mechanism of their compound but also clearly differentiates its performance from existing or competing therapies, paving the way for successful preclinical and clinical development.
References
- High-Throughput Electrophysiology for Drug Screening and Discovery. (2025). Vertex AI Search.
- Recent progress in assays for GPCR drug discovery. (n.d.). Cell Press.
- 5 Target Deconvolution Approaches in Drug Discovery. (2018). Technology Networks.
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. (n.d.). Benchchem.
- Determining target engagement in living systems. (n.d.). PMC.
- GPCR Signaling Assays. (n.d.).
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
